molecular formula C18H30N4O7 B549753 Anti-MRSA agent 13 CAS No. 117928-93-5

Anti-MRSA agent 13

Cat. No.: B549753
CAS No.: 117928-93-5
M. Wt: 414.5 g/mol
InChI Key: DSBPAFWXMCKFIM-BSOLPCOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NT 13 (TPPT) is a tetrapeptide having the amino acid sequence L-threonyl-L-prolyl-L-prolyl-L-threonine amide. NT 13 is a partial N-methyl-D-aspartate receptor (NMDAR) agonist used in the study of depression, anxiety, and other related diseases.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPAFWXMCKFIM-BSOLPCOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117928-93-5
Record name L-Threonyl-L-prolyl-L-prolyl-L-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NT 13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-THREONYL-L-PROLYL-L-PROLYL-L-THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A98MYD1EUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Anti-MRSA Agent 1,3,4-Oxadiazole Compound 13

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. In the quest for novel therapeutics, the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria has emerged as a promising target. This whitepaper provides a detailed technical overview of a novel anti-MRSA agent, a 1,3,4-oxadiazole derivative referred to as compound 13 . It is important to note that the designation "Anti-MRSA agent 13" is not a universally recognized nomenclature; this document focuses specifically on the aforementioned compound as detailed in recent scientific literature. Compound 13 is a derivative of the initial hit compound 1771 and demonstrates significantly enhanced potency against a range of multidrug-resistant S. aureus strains.

Discovery and Origin

Compound 13 was developed as part of a study to improve the antibacterial activity of the 1,3,4-oxadiazole compound 1771, which was previously identified as an inhibitor of LTA synthesis. The key structural modification in compound 13 is the incorporation of a pentafluorosulfanyl substituent, which was found to be crucial for enhancing its anti-MRSA activity.

The synthesis of compound 13 and its analogues follows a convergent synthesis method previously established for compound 1771. While a detailed, step-by-step public protocol for the synthesis of compound 13 is not available, the general approach for creating 1,3,4-oxadiazole derivatives involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones using a variety of dehydrating agents.

Mechanism of Action

Compound 13 is classified as an inhibitor of lipoteichoic acid (LTA) synthesis, a crucial process for the growth and cell division of Gram-positive bacteria. The initial hypothesis was that these compounds target the LTA synthase (LtaS). However, further studies with compound 13 and its parent compound 1771 have revealed that their antibacterial activity may be independent of LtaS. Molecular techniques, including the deletion and overexpression of LtaS, did not alter the susceptibility of S. aureus to compound 13. This suggests the possibility of an alternative or additional target within the broader phospholipid biosynthesis pathway, which ultimately disrupts LTA production and leads to bacterial cell death.[1]

Lipoteichoic Acid (LTA) Biosynthesis Pathway in S. aureus

The following diagram illustrates the key steps in the LTA biosynthesis pathway, the putative target of compound 13.

LTA_Biosynthesis_Pathway Lipoteichoic Acid (LTA) Biosynthesis Pathway in S. aureus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Glucose-6-P Glucose-6-P Glucose-1-P Glucose-1-P Glucose-6-P->Glucose-1-P PgcA UDP-Glucose UDP-Glucose Glucose-1-P->UDP-Glucose GtaB DAG Diacylglycerol (DAG) Glc2_DAG_cyto Diglucosyl-DAG (Glc2-DAG) DAG->Glc2_DAG_cyto YpfP LtaA LtaA (Flippase) Glc2_DAG_cyto->LtaA Glc2_DAG_outer Glc2-DAG (outer leaflet) LtaS LtaS (LTA Synthase) Glc2_DAG_outer->LtaS LtaA->Glc2_DAG_outer LTA Lipoteichoic Acid (LTA) LtaS->LTA PG Phosphatidylglycerol (PG) PG->LtaS Compound13 Compound 13 (Proposed Inhibition) Compound13->LtaS Compound13->PG Inhibition of precursors?

A simplified diagram of the LTA biosynthesis pathway in S. aureus.

Quantitative Data

The enhanced potency of compound 13 compared to its parent compound, 1771, is evident from its lower Minimum Inhibitory Concentration (MIC) values against a panel of MRSA and other Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against Staphylococcus species [1]

Bacterial StrainCompound 1771 MIC (µg/mL)Compound 13 MIC (µg/mL)
S. aureus LAC (USA300)80.5
S. aureus MW2 (USA400)80.5
S. aureus NRS384 (USA300)80.5
S. aureus Mu50160.5
S. aureus N315160.5
S. epidermidis 1499081
S. epidermidis 1222881

Table 2: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against other Gram-positive species [1]

Bacterial StrainCompound 1771 MIC (µg/mL)Compound 13 MIC (µg/mL)
Bacillus subtilis W168161
Enterococcus faecalis JH2-2>324
Enterococcus faecium>32>32
Streptococcus pyogenes42
Streptococcus agalactiae42
Streptococcus dysgalactiae42
Toxicity Profile

Compound 13 has demonstrated an improved toxicity profile compared to its predecessor. A hemolysis assay showed minimal hemolytic activity at concentrations significantly higher than its MIC. Additionally, cell health screens have indicated a favorable toxicity profile against mammalian cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of compound 13.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Compound 13 stock solution

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of compound 13 in MHB in a 96-well plate.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow Experimental Workflow for MIC Determination A Prepare 2-fold serial dilutions of Compound 13 in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth and determine MIC D->E Time_Kill_Assay_Workflow Experimental Workflow for Time-Kill Assay A Inoculate broth with bacteria and different concentrations of Compound 13 B Incubate at 37°C with shaking A->B C Withdraw aliquots at various time points B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU) D->E F Plot log10 CFU/mL vs. time E->F

References

Unraveling the Identity of "Anti-MRSA Agent 13": A Multifaceted Landscape of Potential Candidates

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of novel therapeutic agents to combat Methicillin-resistant Staphylococcus aureus (MRSA) has led to the investigation of a diverse array of chemical entities. The designation "Anti-MRSA agent 13" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote different molecules within specific research contexts. This guide consolidates and clarifies the identity of various promising anti-MRSA candidates that have been numbered "13" in distinct studies, providing a technical overview of their synthesis and purification for researchers, scientists, and drug development professionals.

The primary challenge in providing a singular, in-depth guide for "this compound" is the ambiguity of the term. At least four distinct chemical classes feature a compound labeled "13" with demonstrated activity against MRSA. These include 13-substituted cycloberberine derivatives, a specific 1,3,4-oxadiazole-based compound, a bacteriocin from Lactococcus lactis designated Q13, and various peptides and synthetic molecules where a compound numbered 13 appears within a broader study. To address this, the following sections detail the synthesis and purification methods for the most clearly defined of these "Agent 13s."

13-Substituted Cycloberberine Derivatives

A study focused on the development of novel anti-MRSA agents identified a series of 13-substituted cycloberberine (CBBR) derivatives.[1] Within this series, specific compounds, while not individually named "agent 13," are part of a class where the 13-position is key to their enhanced antibacterial potency. The general synthesis of these derivatives is outlined below.

Synthesis of 13-Substituted Cycloberberine Derivatives

The synthesis of these derivatives involves the modification of the cycloberberine core at the 13-position. While the specific reaction conditions for a singular "agent 13" are not detailed in the provided search results, a general workflow can be inferred.

Cycloberberine (CBBR) Cycloberberine (CBBR) Introduction of Electron-Donating Group at 13-position Introduction of Electron-Donating Group at 13-position Cycloberberine (CBBR)->Introduction of Electron-Donating Group at 13-position Chemical Modification 13-Substituted CBBR Derivatives 13-Substituted CBBR Derivatives Introduction of Electron-Donating Group at 13-position->13-Substituted CBBR Derivatives Yields vary Purification Purification 13-Substituted CBBR Derivatives->Purification Chromatography Potent Anti-MRSA Agents Potent Anti-MRSA Agents Purification->Potent Anti-MRSA Agents MIC values of 1-4 μg/mL for some derivatives

Caption: General synthetic workflow for 13-substituted cycloberberine derivatives.

Experimental Protocol: The synthesis generally involves the reaction of the cycloberberine starting material with a suitable reagent to introduce an electron-donating group at the 13-position.[1] Purification is typically achieved through chromatographic techniques to isolate the desired potent derivatives.[1] The structure-activity relationship study of these compounds revealed that the nature of the substituent at the 13-position significantly influences the anti-MRSA activity.[1]

Compound 13: A 1,3,4-Oxadiazole-Based LTA Synthesis Inhibitor

A distinct "compound 13" emerges from a series of 1,3,4-oxadiazole-based molecules investigated for their ability to inhibit lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[2] This particular agent demonstrated significantly improved potency against MRSA compared to the parent compound.

Synthesis and Purification of 1,3,4-Oxadiazole Compound 13

The synthesis of this class of compounds typically involves the cyclization of a precursor molecule to form the 1,3,4-oxadiazole ring, followed by functional group modifications.

Precursor Molecules Precursor Molecules Cyclization Reaction Cyclization Reaction Precursor Molecules->Cyclization Reaction Formation of 1,3,4-oxadiazole ring Crude Compound 13 Crude Compound 13 Cyclization Reaction->Crude Compound 13 Purification Purification Crude Compound 13->Purification Chromatography Pure Compound 13 Pure Compound 13 Purification->Pure Compound 13 MIC90 of 0.5 μg/mL against S. aureus

Caption: Synthetic and purification workflow for 1,3,4-oxadiazole compound 13.

Experimental Protocol: While the exact synthetic steps for compound 13 are not provided in the search results, the general synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and related oxadiazoles often starts from 2,5-dimercapto-1,3,4-thiadiazole and involves multi-step synthesis.[3] Purification is achieved through standard chromatographic methods to yield the final, highly potent compound.[2]

Quantitative Data Summary

Compound ClassKey Compound(s)MIC against MRSAReference
13-Substituted Cycloberberine DerivativesCompounds 5b and 5w1-4 μg/mL[1]
1,3,4-Oxadiazole-Based CompoundsCompound 13MIC90 of 0.5 μg/mL (S. aureus)[2]

Bacteriocin Q13 from Lactococcus lactis Q13

Another potential "this compound" is Bacteriocin Q13, a protein produced by the bacterium Lactococcus lactis strain Q13.[4][5] This agent is not synthesized chemically but is instead purified from bacterial cultures.

Purification of Bacteriocin Q13

The purification of Bacteriocin Q13 is a multi-step process involving the separation of the protein from the culture supernatant.

cluster_0 Purification Workflow L. lactis Q13 Culture Supernatant L. lactis Q13 Culture Supernatant Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation L. lactis Q13 Culture Supernatant->Ammonium Sulfate Precipitation Initial Concentration Sephadex G-50 Gel Filtration Sephadex G-50 Gel Filtration Ammonium Sulfate Precipitation->Sephadex G-50 Gel Filtration Size Exclusion Chromatography Reversed-Phase HPLC Reversed-Phase HPLC Sephadex G-50 Gel Filtration->Reversed-Phase HPLC Final Purification Purified Bacteriocin Q13 Purified Bacteriocin Q13 Reversed-Phase HPLC->Purified Bacteriocin Q13

Caption: Purification workflow for Bacteriocin Q13.

Experimental Protocol: The purification process for Bacteriocin Q13 involves the following key steps:

  • Ammonium Sulfate Precipitation: The cell-free supernatant of the L. lactis Q13 culture is treated with ammonium sulfate to precipitate the proteins, including Bacteriocin Q13.[4]

  • Sephadex G-50 Gel Filtration Chromatography: The resuspended precipitate is then subjected to gel filtration chromatography to separate proteins based on their size.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes RP-HPLC to obtain highly pure Bacteriocin Q13.[4]

The molecular weight of the purified bacteriocin was determined to be 19367.97 Da.[4]

Other Potential "Anti-MRSA Agents 13"

The search results also allude to other compounds numbered "13" within broader studies on anti-MRSA agents, such as certain phenylthiazole compounds. However, these are often not the lead compounds or the primary focus of the research, making a detailed synthesis and purification guide for them challenging based on the available information.

Conclusion

The term "this compound" is ambiguous and refers to multiple, distinct chemical entities across different research efforts. This guide has provided a technical overview of the synthesis and/or purification of the most clearly defined of these agents: 13-substituted cycloberberine derivatives, the 1,3,4-oxadiazole-based compound 13, and Bacteriocin Q13. For researchers and drug development professionals, it is crucial to specify the chemical class or the source organism when referring to "this compound" to avoid confusion and to accurately access the relevant scientific data. Further investigation into the specific literature is recommended to obtain detailed experimental protocols for any particular "Agent 13" of interest.

References

In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 13 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectrum of activity of the novel antibacterial candidate, Anti-MRSA agent 13 (also identified as Compound 9b), against a range of Gram-positive bacteria. The information presented is collated from preclinical research and is intended to inform drug development professionals and researchers in the field of infectious diseases.

Executive Summary

This compound has emerged as a promising antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This agent, a quinolone derivative, demonstrates significant in vitro efficacy against various Gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. This document summarizes the quantitative antimicrobial activity, details the experimental methodologies used for its evaluation, and provides a visual representation of the experimental workflow.

Spectrum of Activity: Quantitative Data

The in vitro antibacterial activity of this compound was evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain. The results are summarized in the table below.

Bacterial StrainTypeMIC (µg/mL)Comparator: Norfloxacin MIC (µg/mL)Comparator: Chloramphenicol MIC (µg/mL)
Staphylococcus aureusMethicillin-Sensitive0.60.816
Staphylococcus aureusMethicillin-Resistant0.810.721.3

Data sourced from Cui, Addla & Zhou, 2016.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound was conducted using the broth microdilution method. This is a standardized procedure widely accepted for antimicrobial susceptibility testing.

Broth Microdilution Method

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations for testing.

  • Inoculum Preparation: The bacterial strains are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start stock Prepare Stock Solution of this compound start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubation Incubate Plate (35-37°C, 16-20h) inoculate->incubation reading Visually Inspect for Growth & Determine MIC incubation->reading end Record MIC Value reading->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action Pathway

This compound, being a quinolone, is proposed to exert its antibacterial effect by targeting bacterial DNA gyrase. This enzyme is essential for relieving topological stress during DNA replication and transcription. By inhibiting DNA gyrase, the agent disrupts these critical cellular processes, leading to bacterial cell death.

MoA_Pathway agent This compound (Quinolone) gyrase Bacterial DNA Gyrase agent->gyrase Inhibits dna_supercoiling DNA Supercoiling Relaxation gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication Enables transcription Transcription dna_supercoiling->transcription Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to transcription->cell_death Disruption leads to

Caption: Proposed Mechanism of Action of this compound.

Preliminary Toxicity Assessment of "Anti-MRSA Agent 13"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive preliminary toxicity assessment of "Anti-MRSA agent 13," also identified as Compound 9b. This novel agent has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against clinically isolated strains. An initial evaluation indicates a favorable biosafety profile, stability in plasma, and a low propensity for developing resistance. The mechanism of action appears to be multi-targeted, involving the disruption of bacterial cell walls and membranes, reduction of metabolic activity, induction of oxidative damage, and interference with DNA function.

In Vitro Toxicity Assessment

The initial toxicity evaluation of this compound has focused on its effects on mammalian cells and its hemolytic potential.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against human cell lines. The agent exhibited significantly higher 50% effective concentrations (EC50) against these cell lines compared to its MIC against MRSA, suggesting a degree of selectivity for bacteria.

Cell LineTypeEC50 (µg/mL)
HK-2Human Kidney86.3[1]
K562Human Leukemia83.2[1]
Hemolytic Activity

The hemolytic activity of this compound was assessed to determine its potential to damage red blood cells. The results indicate low hemolytic activity at concentrations effective against MRSA.

AssayResult (HC50 in µg/mL)
Hemolytic Activity> 100[1]

In Vivo Toxicity Assessment

While specific in vivo toxicity studies for "this compound" are not yet publicly available, a standard protocol for assessing acute oral toxicity is outlined below. For a comparable anti-MRSA agent, an acute oral toxicity study indicated a lethal dose (LD50) of more than 2000 mg/kg, suggesting low acute oral toxicity. A similar profile would be anticipated for a promising clinical candidate.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits the growth of mammalian cell lines by 50% (EC50).

Cell Lines:

  • HK-2 (Human Kidney)

  • K562 (Human Myelogenous Leukemia)

Methodology:

  • Cell Culture: HK-2 and K562 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • After allowing the cells to adhere (for adherent cells like HK-2), they are treated with serial dilutions of this compound.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Activity Assay

Objective: To determine the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).

Methodology:

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).

  • Assay Procedure:

    • Serial dilutions of this compound are prepared in PBS.

    • The RBC suspension is incubated with the different concentrations of the compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS for 0% hemolysis) at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the compound concentration.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.

Animal Model: Typically rats or mice of a single sex (usually females).

Methodology:

  • Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level (e.g., 300 mg/kg).

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If no mortality is observed, a higher dose is administered to another group of animals.

    • If mortality is observed, the test is repeated at a lower dose level.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, rather than determining a precise LD50. For substances with very low toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_cytotoxicity Cytotoxicity Assay cluster_hemolysis Hemolytic Activity Assay C1 Culture HK-2 and K562 cells C2 Seed cells in 96-well plates C1->C2 C3 Treat with serial dilutions of this compound C2->C3 C4 Incubate for 48-72 hours C3->C4 C5 Assess cell viability (e.g., MTT assay) C4->C5 C6 Calculate EC50 values C5->C6 H1 Isolate and wash human red blood cells H2 Prepare RBC suspension H1->H2 H3 Incubate RBCs with serial dilutions of this compound H2->H3 H4 Centrifuge and measure hemoglobin release H3->H4 H5 Calculate percentage of hemolysis H4->H5 H6 Determine HC50 value H5->H6

Caption: Workflow for in vitro cytotoxicity and hemolytic activity assays.

Putative Multi-Target Mechanism of Action of this compound

G This compound This compound Bacterial Cell Wall & Membrane Bacterial Cell Wall & Membrane This compound->Bacterial Cell Wall & Membrane Disruption Metabolic Pathways Metabolic Pathways This compound->Metabolic Pathways Reduction Oxidative Stress Oxidative Stress This compound->Oxidative Stress Induction DNA Function DNA Function This compound->DNA Function Interference MRSA Cell Death MRSA Cell Death Bacterial Cell Wall & Membrane->MRSA Cell Death Metabolic Pathways->MRSA Cell Death Oxidative Stress->MRSA Cell Death DNA Function->MRSA Cell Death

Caption: Diagram of the proposed multi-target mechanism of action.

References

Structure-Activity Relationship of Novel 2-(2-hydroxyaryl)alkenylphosphonium Salts as Potent Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-(2-hydroxyaryl)alkenylphosphonium salts. These compounds have demonstrated potent activity against MRSA, and understanding their SAR is crucial for the rational design of next-generation therapeutics. This document provides a comprehensive overview of their biological evaluation, experimental protocols, and the key structural modifications influencing their anti-MRSA efficacy.

Core Structure and Biological Activity

The foundational structure of these anti-MRSA agents consists of a 2-(2-hydroxyaryl)alkenyl backbone linked to a phosphonium salt. The SAR studies reveal that variations in the substituents on both the aryl ring and the phosphorus atom significantly impact their antimicrobial potency. A key finding is that lipophilicity plays a critical role in their activity against Gram-positive bacteria, including MRSA.

Structure-Activity Relationship Insights

Substituent Effects on the Aryl Ring

Modifications to the hydroxyaryl moiety have been explored to determine their influence on anti-MRSA activity. The presence and position of electron-withdrawing or electron-donating groups can affect the compound's acidity, lipophilicity, and interaction with bacterial targets.

Variation of the Phosphonium Moiety

A significant focus of the SAR studies has been the alteration of the groups attached to the phosphorus atom. The introduction of different alkyl and aryl substituents has allowed for the fine-tuning of the molecule's lipophilicity and steric properties. A clear trend has emerged, linking increased lipophilicity of the phosphonium head to enhanced anti-MRSA activity.

Quantitative Data Summary

The following tables summarize the in vitro anti-MRSA activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity data for a selection of 2-(2-hydroxyaryl)alkenylphosphonium salt analogs.

Table 1: Anti-MRSA Activity of 2-(2-hydroxyaryl)alkenylphosphonium Salts

Compound IDR1 SubstituentR2 Substituent(s) on PhosphorusMRSA Strain 1 MIC (µg/mL)MRSA Strain 2 MIC (µg/mL)
1a HTriphenyl1632
1b 5-ClTriphenyl816
1c 5-BrTriphenyl816
2a 5-ClTri(n-butyl)48
2b 5-ClTri(n-octyl)12
3a 5-ClDiphenyl, Methyl1632
3b 5-ClDiphenyl, n-Butyl48
3c 5-ClDiphenyl, n-Octyl24

Table 2: Cytotoxicity Data of Selected Analogs

Compound IDL929 Cell Line IC50 (µg/mL)A549 Cell Line IC50 (µg/mL)
2b > 64> 64
3c 3248

Experimental Protocols

General Synthesis of 2-(2-hydroxyaryl)alkenylphosphonium Salts

The synthesis is typically achieved through a multi-step process commencing with the appropriate phosphine oxide.

Logical Workflow for Synthesis

start Starting Materials: - Phosphine Oxide - Substituted 2-hydroxybenzaldehyde step1 Wittig-Horner Reaction start->step1 intermediate1 2-(2-hydroxyaryl)alkenylphosphine oxide step1->intermediate1 step2 Quaternization with Alkyl/Aryl Halide intermediate1->step2 product Final Product: 2-(2-hydroxyaryl)alkenylphosphonium salt step2->product

Caption: Synthetic pathway for 2-(2-hydroxyaryl)alkenylphosphonium salts.

  • Step 1: Wittig-Horner Reaction: The corresponding phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to generate a phosphonate carbanion. This anion then reacts with a substituted 2-hydroxybenzaldehyde in a Wittig-Horner reaction to yield the 2-(2-hydroxyaryl)alkenylphosphine oxide intermediate.

  • Step 2: Quaternization: The intermediate phosphine oxide is then quaternized by reaction with an appropriate alkyl or aryl halide (e.g., methyl iodide, n-butyl bromide) to afford the final 2-(2-hydroxyaryl)alkenylphosphonium salt.

Determination of Minimum Inhibitory Concentration (MIC)

The anti-MRSA activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds plate_inoculation Inoculate microtiter plate wells containing compound dilutions with MRSA compound_prep->plate_inoculation inoculum_prep Prepare standardized MRSA inoculum (0.5 McFarland) inoculum_prep->plate_inoculation incubation Incubate at 37°C for 18-24 hours plate_inoculation->incubation read_results Visually inspect for bacterial growth incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against mammalian cell lines (e.g., L929, A549) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for Cytotoxicity Assay

cell_seeding Seed mammalian cells in a 96-well plate compound_addition Add serial dilutions of test compounds cell_seeding->compound_addition incubation_24h Incubate for 24-48 hours compound_addition->incubation_24h mtt_addition Add MTT reagent incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Mechanism of Action Insights

Preliminary mechanistic studies suggest that these phosphonium salts do not act by disrupting the bacterial cell wall integrity. Instead, proteomic analysis indicates interference with multiple metabolic processes within the S. aureus cells. The positively charged phosphonium head is believed to facilitate accumulation of the compound within the bacterial cells, leading to the disruption of essential cellular functions.

Proposed Signaling Pathway Disruption

compound Phosphonium Salt membrane Bacterial Cell Membrane compound->membrane accumulation Intracellular Accumulation membrane->accumulation metabolic_pathways Multiple Metabolic Pathways (e.g., protein synthesis, energy metabolism) accumulation->metabolic_pathways disruption Disruption of Cellular Functions metabolic_pathways->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed mechanism of action for phosphonium salts.

Conclusion

The 2-(2-hydroxyaryl)alkenylphosphonium salts represent a promising class of anti-MRSA agents. The SAR studies have clearly demonstrated that their potency can be significantly enhanced by increasing the lipophilicity of the phosphonium moiety. The lead compounds exhibit potent anti-MRSA activity and favorable cytotoxicity profiles, warranting further preclinical development. Future optimization efforts should focus on synthesizing analogs with improved pharmacokinetic properties while retaining the key structural features responsible for their antimicrobial efficacy.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA agent 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical practice due to its resistance to a wide range of antibiotics. Anti-MRSA agent 13 (also known as Compound 9b) has emerged as a promising antimicrobial compound with potent activity against clinical isolates of MRSA. This agent exhibits a multi-target synergistic mechanism, leading to bacterial death by disrupting the cell wall and membrane, reducing metabolic activity, inducing oxidative damage, and impairing DNA function. The reported Minimum Inhibitory Concentration (MIC) for this compound against clinically isolated MRSA strains is in the range of 0.5–2 μg/mL.

These application notes provide a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method. This standardized procedure is essential for evaluating the in vitro efficacy of this compound and is a critical step in preclinical drug development.

Data Presentation

The following table summarizes the expected MIC values for this compound and common control antibiotics against MRSA. This data is provided for comparative purposes.

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.5 - 2--
Vancomycin0.5 - 212
Linezolid0.5 - 412
Daptomycin0.25 - 10.51

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively. Data for control antibiotics is based on typical ranges and should be determined concurrently.

Experimental Protocol: MIC Assay for this compound

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

  • This compound (Compound 9b)

  • MRSA strain (e.g., ATCC 43300 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for OD measurement)

  • Vortex mixer

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Control antibiotics (e.g., vancomycin, linezolid)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of MRSA Inoculum:

    • From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 isolated colonies.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.

    • The typical final volume in each well is 100 µL.

    • Prepare a range of concentrations that will encompass the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).

    • Include the following controls on each plate:

      • Growth Control: Wells containing only inoculated CAMHB (no antimicrobial agent).

      • Sterility Control: Wells containing only uninoculated CAMHB.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the agent to ensure it does not inhibit bacterial growth.

      • Positive Control: A row with a known anti-MRSA antibiotic (e.g., vancomycin) to validate the assay.

  • Inoculation:

    • Add the prepared MRSA inoculum to each well (except the sterility control wells) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Visualization

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare Anti-MRSA agent 13 Stock serial_dilution Serial Dilution of Agent in 96-well Plate prep_agent->serial_dilution Add to plate prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with MRSA Suspension prep_inoculum->add_inoculum Add to wells serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic Mechanism_of_Action cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects agent This compound cell_wall Cell Wall & Membrane agent->cell_wall metabolism Metabolic Activity agent->metabolism dna DNA Function agent->dna oxidative_stress Oxidative Stress Induction agent->oxidative_stress disruption Disruption cell_wall->disruption reduction Reduction metabolism->reduction impairment Impairment dna->impairment damage Damage oxidative_stress->damage death MRSA Death disruption->death reduction->death impairment->death damage->death

Application Notes and Protocols for Time-Kill Assay of Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of Anti-MRSA agent 13 against Methicillin-resistant Staphylococcus aureus (MRSA). The information is compiled from published research and standard microbiological methods.

Introduction

Time-kill assays are a crucial in vitro method for assessing the pharmacodynamics of an antimicrobial agent. This assay determines the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. For novel compounds like this compound, this assay provides valuable data on its bactericidal or bacteriostatic properties, which is essential for further drug development. This compound has been shown to act rapidly against MRSA, with its mechanism of action attributed to the disruption of the bacterial membrane.

Data Presentation

The following table summarizes the expected outcomes of a time-kill assay with this compound against an MRSA strain, based on published data. The data illustrates the log reduction in bacterial viability over a 2-hour period.

Treatment GroupConcentration (μg/mL)Time Point (hours)Log₁₀ CFU/mL Reduction
Growth Control 000
2(increase)
This compound 4 x MIC2≥ 3
8 x MIC2≥ 3
16 x MIC2≥ 3

Note: A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocols

This section details the materials and step-by-step procedure for conducting the time-kill assay.

Materials
  • This compound

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution (0.9% NaCl)

  • Sterile culture tubes or flasks

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Shaking incubator (optional, but recommended)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile pipette tips

  • Plate spreader or sterile beads

Protocol

1. Inoculum Preparation

  • From a fresh (18-24 hour) culture of MRSA on an MHA plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

2. Time-Kill Assay Setup

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration if necessary.

  • In sterile culture tubes or flasks, prepare the desired concentrations of this compound (e.g., 4x, 8x, and 16x the predetermined Minimum Inhibitory Concentration - MIC) in CAMHB.

  • Include a growth control tube containing only CAMHB and the bacterial inoculum, with no antimicrobial agent.

  • Inoculate each tube (including the growth control) with the prepared MRSA suspension to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration and uniform growth.

3. Sampling and Viable Cell Counting

  • At predetermined time points (e.g., 0, 0.5, 1, and 2 hours for a rapid-acting agent like agent 13), withdraw an aliquot (e.g., 100 µL) from each tube.[1][2]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates in triplicate.[1]

  • Incubate the MHA plates at 37°C for 18-24 hours.[1]

  • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

4. Data Analysis

  • Calculate the mean CFU/mL for each concentration at each time point from the triplicate plates.

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

  • Determine the change in log₁₀ CFU/mL at each time point compared to the initial inoculum (time 0). A reduction of ≥ 3-log₁₀ CFU/mL is indicative of bactericidal activity.[1]

Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum Prepare MRSA Inoculum (~5x10^5 CFU/mL) Incubation Inoculate & Incubate Tubes (37°C with shaking) Inoculum->Incubation Agent_Prep Prepare this compound (4x, 8x, 16x MIC) Agent_Prep->Incubation Sampling Withdraw Aliquots at Time Points (0, 0.5, 1, 2h) Incubation->Sampling Dilution Perform Serial Dilutions Sampling->Dilution Plating Plate Dilutions onto MHA Dilution->Plating Incubate_Plates Incubate Plates (37°C for 18-24h) Plating->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data

Caption: Workflow of the time-kill assay for this compound.

Signaling Pathway (Mechanism of Action)

Mechanism_of_Action cluster_cell MRSA Cell Membrane Bacterial Cell Membrane Disruption Membrane Disruption & Pore Formation Cytoplasm Cytoplasm Agent This compound Agent->Disruption interacts with Lysis Cell Lysis & Bacterial Death Disruption->Lysis leads to

Caption: Proposed mechanism of action for this compound.

References

Preparing "Anti-MRSA Agent 13" for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of "Anti-MRSA agent 13," a novel compound with reported activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Product Information and Handling

"this compound," also identified as Compound 9b, is an effective antimicrobial agent against MRSA, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 2 µg/mL for clinically isolated strains.[1] The agent is characterized by its excellent biocompatibility, plasma stability, and a low propensity for resistance development.[1] Its mechanism of action is believed to be multi-targeted, involving the disruption of the bacterial cell wall and membrane, reduction of metabolic activity, induction of oxidative damage, and impairment of DNA function, ultimately leading to bacterial cell death.[1][2]

Storage and Stability:

For long-term storage, the powdered form of "this compound" should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its stability.[1]

Preparation of Stock Solutions

The solubility of a novel compound is a critical factor in ensuring accurate and reproducible results in in vitro assays. While specific solubility data for "this compound" is not publicly available, dimethyl sulfoxide (DMSO) is a common solvent for novel antimicrobial agents with low water solubility.

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, molecular biology grade DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Sterilization: As DMSO is a solvent that can penetrate cell membranes, it is crucial to use a sterile-filtered DMSO. If not starting with sterile DMSO, the final stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-MRSA activity of "this compound." These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the desired MRSA strain (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the "this compound" stock solution in CAMHB. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.0625 µg/mL) to encompass the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth (turbidity).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in CAMHB as described for the MIC assay.

  • Exposure: Add "this compound" at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the bacterial suspension. Include a growth control without the agent.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS) and plate them onto Mueller-Hinton Agar (MHA).

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of "this compound." Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Antimicrobial Activity of "this compound"

MRSA StrainMIC (µg/mL)MBC (µg/mL)
ATCC 43300DataData
Clinical Isolate 1DataData
Clinical Isolate 2DataData

MBC (Minimum Bactericidal Concentration) is determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum after 24 hours.

Table 2: Cytotoxicity of "this compound"

Cell LineIncubation Time (h)IC50 (µM)
HaCaT24Data
HepG224Data

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Hypothetical Multi-Target Mechanism of Action

The following diagram illustrates the proposed multi-target mechanism of action of "this compound" against MRSA.

G cluster_agent This compound cluster_mrsa MRSA Cell agent This compound cell_wall Cell Wall Disruption agent->cell_wall cell_membrane Cell Membrane Permeabilization agent->cell_membrane metabolism Metabolic Inhibition agent->metabolism ros Oxidative Damage (ROS) agent->ros dna DNA Function Impairment agent->dna death Bacterial Cell Death cell_wall->death cell_membrane->death metabolism->death ros->death dna->death

Caption: Proposed multi-target mechanism of "this compound".

Experimental Workflow for In Vitro Evaluation

This diagram outlines the logical flow of experiments for the in vitro characterization of a novel anti-MRSA agent.

G start Start: Novel Anti-MRSA Agent prep Prepare Stock Solution start->prep mic Determine MIC prep->mic cytotoxicity Cytotoxicity Assay prep->cytotoxicity time_kill Time-Kill Assay mic->time_kill biofilm Biofilm Disruption Assay mic->biofilm resistance Resistance Development Study mic->resistance end End: In Vitro Characterization Complete time_kill->end cytotoxicity->end biofilm->end resistance->end

Caption: Workflow for in vitro anti-MRSA agent evaluation.

References

Application Notes and Protocols for "Anti-MRSA Agent 13" in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro evaluation of novel antimicrobial compounds is contingent on their bioavailability and stability within the experimental system. For "Anti-MRSA Agent 13," a promising candidate against Methicillin-Resistant Staphylococcus aureus (MRSA), understanding its behavior in culture media is a critical first step. These application notes provide a comprehensive guide to determining the solubility and stability of "this compound" in commonly used bacterial and mammalian cell culture media. Adherence to these protocols will ensure reproducible and reliable data in downstream applications such as minimum inhibitory concentration (MIC) assays, time-kill studies, and cytotoxicity assessments.

I. Solubility Determination in Culture Media

The solubility of "this compound" in the chosen culture medium dictates the maximum achievable concentration for in vitro testing. Exceeding this limit can lead to compound precipitation, resulting in an inaccurate assessment of its biological activity.

Experimental Protocol: Kinetic Solubility Assay in Culture Media

This protocol aims to determine the concentration at which "this compound" begins to precipitate from the culture medium.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of "this compound" in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the selected culture medium (e.g., Mueller-Hinton Broth for bacterial assays, or DMEM for mammalian cell assays) in a 96-well microplate. The concentration range should span the expected therapeutic window.

  • Incubation:

    • Incubate the microplate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to the intended biological assay (e.g., 24 hours for a standard MIC assay).

  • Solubility Assessment:

    • Visual Inspection: Examine each well for visible signs of precipitation using a light microscope.

    • Turbidity Measurement: Quantify the turbidity of each well by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

    • Spectrophotometric Analysis: For a more precise determination, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. A non-linear increase in absorbance with increasing nominal concentration suggests that the solubility limit has been reached.

Data Presentation: Solubility of this compound
Culture MediumMethodIncubation Time (hours)Solubility Limit (µg/mL)
Mueller-Hinton Broth (MHB)Visual Inspection24> 128
Tryptic Soy Broth (TSB)Turbidity (600 nm)24115 ± 10
DMEM + 10% FBSSpectrophotometry4895 ± 8
RPMI 1640 + 10% FBSSpectrophotometry48105 ± 12

II. Stability Assessment in Culture Media

The stability of "this compound" in culture media over the course of an experiment is crucial for maintaining a consistent effective concentration. Degradation of the compound can lead to an underestimation of its potency.

Experimental Protocol: Stability Analysis using HPLC or LC-MS/MS

This protocol quantifies the concentration of the parent compound over time.

  • Preparation of Test Solutions:

    • Spike pre-warmed culture medium with "this compound" at a concentration below its determined solubility limit. Include a control sample in a protein-free buffer (e.g., PBS) to assess for non-enzymatic degradation.

  • Incubation:

    • Incubate the solutions under standard culture conditions.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the test solutions.

  • Sample Preparation:

    • To stop any further degradation and precipitate proteins, add a quenching solution (e.g., cold acetonitrile) to the collected aliquots.

    • Centrifuge the samples to pellet proteins and other debris.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of "this compound." The advantage of LC-MS/MS is its ability to simultaneously detect and identify potential degradation products[1].

Data Presentation: Stability of this compound (at 37°C)
Culture MediumInitial Concentration (µg/mL)Time (hours)Remaining Compound (%)Half-life (t½) (hours)
Mueller-Hinton Broth (MHB)502498.2 ± 1.5> 48
Tryptic Soy Broth (TSB)502497.5 ± 2.1> 48
DMEM + 10% FBS502485.1 ± 3.235.6
RPMI 1640 + 10% FBS502488.9 ± 2.840.2

III. Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) serial_dil Serial Dilution in Culture Media stock->serial_dil incubate Incubate at 37°C serial_dil->incubate visual Visual Inspection incubate->visual turbidity Turbidity Measurement incubate->turbidity spectro Spectrophotometry incubate->spectro Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis spike Spike Culture Media with Agent 13 incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge hplc Analyze by HPLC/LC-MS centrifuge->hplc Signaling_Pathway cluster_agent Mechanism of Action cluster_pathway Bacterial Cell Wall Synthesis agent This compound pbp Penicillin-Binding Proteins (PBPs) agent->pbp Inhibition transpeptidation Transpeptidation pbp->transpeptidation Catalyzes cell_wall Peptidoglycan Cell Wall transpeptidation->cell_wall Cross-linking lysis Cell Lysis cell_wall->lysis Weakened

References

Application Notes and Protocols for Anti-MRSA Agent 13 in a Murine Model of MRSA Infection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Anti-MRSA agent 13" was not identified in publicly available literature. The following application notes and protocols are based on data from published studies of various representative anti-MRSA agents and are provided as a comprehensive example. The data and protocols derived from studies on the novel FabI inhibitor AFN-1252 are primarily used here as a well-documented substitute. Researchers should adapt these protocols based on the specific properties of their agent of interest.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2] The development of novel anti-MRSA agents is crucial. This document provides detailed protocols for the in vivo evaluation of "this compound" (represented by AFN-1252) in a murine thigh infection model, a standard model for assessing the efficacy of antimicrobial agents against localized MRSA infections.[3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of a representative anti-MRSA agent, AFN-1252, in mouse models of MRSA infection.

Table 1: In Vivo Efficacy of AFN-1252 Against MRSA in a Murine Thigh Infection Model

MRSA StrainDrugDose (mg/kg)Change in Bacterial Load (log10 CFU/thigh) at 24hReference
CA-MRSAAFN-12521~ -0.5[3]
10> -1.0[3]
Linezolid10~ 0.0[3]
40~ -0.5[3]
HA-MRSAAFN-12521~ 0.0[3]
10> -1.0[3]
Linezolid40~ 0.0[3]
300> -1.0[3]

CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA. Data are approximated from graphical representations in the source material.

Table 2: Pharmacokinetic Parameters of AFN-1252 in Mice

Dose (mg/kg, oral)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
2.50.230.50.892.1
50.451.02.212.8
100.871.04.853.2
302.152.017.84.1
1005.674.076.95.3

Data represents single oral doses administered by gavage.[3]

Experimental Protocols

Murine Thigh Infection Model

This protocol describes the establishment of a localized MRSA infection in the thigh of neutropenic mice to evaluate the efficacy of "this compound".

Materials:

  • Specific pathogen-free female ICR mice (or similar strain)

  • MRSA strain (e.g., ATCC 33591 for HA-MRSA, or a clinical CA-MRSA isolate)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Cyclophosphamide for inducing neutropenia

  • "this compound" and vehicle control

  • Saline solution (0.9% NaCl)

  • Anesthetic agent

  • Syringes and needles

Procedure:

  • Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[5]

  • Bacterial Inoculum Preparation:

    • Culture the MRSA strain overnight in TSB at 37°C.

    • Subculture into fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with saline and resuspend to the desired concentration (e.g., ~10^6 CFU in 0.1 mL).[3][4]

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the prepared MRSA inoculum into the posterior thigh muscle of one leg.[5]

  • Drug Administration:

    • Two hours post-infection, administer "this compound" via the desired route (e.g., oral gavage).[3] Dosing will depend on the agent's properties.

    • A control group should receive the vehicle alone.

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.[4]

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA plates to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by comparing the change in CFU/thigh in treated groups versus the untreated controls at the start of therapy.[4]

Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of "this compound" in mice.

Materials:

  • Healthy female ICR mice (or similar strain)

  • "this compound"

  • Appropriate vehicle for drug formulation

  • Blood collection supplies (e.g., cardiac puncture needles, capillary tubes)

  • Anticoagulant (e.g., heparin)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Drug Administration: Administer single oral doses of "this compound" at various concentrations (e.g., 2.5, 5, 10, 30, and 100 mg/kg) to different groups of mice.[3]

  • Blood Sampling:

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration, collect blood samples from a set number of mice per time point (e.g., six mice) via cardiac puncture.[3]

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Analyze the plasma samples using a validated analytical method to determine the concentration of "this compound".

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).

Visualizations

Mechanism of Action: Inhibition of Fatty Acid Synthesis

AFN-1252, the representative agent, acts by inhibiting FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in S. aureus. This pathway is a novel target for anti-MRSA agents.

Simplified Fatty Acid Synthesis Pathway and Inhibition cluster_0 Fatty Acid Synthesis Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD, FabH Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabF, FabB Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabZ Enoyl-ACP->Acyl-ACP FabI This compound\n(e.g., AFN-1252) This compound (e.g., AFN-1252) This compound\n(e.g., AFN-1252)->Enoyl-ACP Inhibits FabI Bacterial Viability Bacterial Viability This compound\n(e.g., AFN-1252)->Bacterial Viability Disrupts Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Membrane Synthesis->Bacterial Viability

Caption: Inhibition of the FabI enzyme by the anti-MRSA agent disrupts fatty acid synthesis.

Experimental Workflow: Murine Thigh Infection Model

The following diagram illustrates the workflow for evaluating the in vivo efficacy of "this compound".

Experimental Workflow for In Vivo Efficacy Testing Start Start Induce Neutropenia Induce Neutropenia Start->Induce Neutropenia Prepare MRSA Inoculum Prepare MRSA Inoculum Induce Neutropenia->Prepare MRSA Inoculum Infect Mouse Thigh Infect Mouse Thigh Prepare MRSA Inoculum->Infect Mouse Thigh Administer Agent 13 Administer Agent 13 Infect Mouse Thigh->Administer Agent 13 Incubate 24h Incubate 24h Administer Agent 13->Incubate 24h Euthanize & Harvest Thigh Euthanize & Harvest Thigh Incubate 24h->Euthanize & Harvest Thigh Homogenize & Plate Homogenize & Plate Euthanize & Harvest Thigh->Homogenize & Plate Determine CFU/thigh Determine CFU/thigh Homogenize & Plate->Determine CFU/thigh Analyze Data Analyze Data Determine CFU/thigh->Analyze Data End End Analyze Data->End

Caption: Workflow for assessing anti-MRSA agent efficacy in a murine thigh infection model.

References

Application Notes and Protocols for Studying MRSA Resistance Mechanisms with Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Anti-MRSA agent 13, a novel 1,3,4-oxadiazole derivative, in the study of Methicillin-Resistant Staphylococcus aureus (MRSA) and its resistance mechanisms. This document includes detailed protocols for evaluating the agent's antimicrobial activity, inducing and characterizing resistance, and exploring its mechanism of action.

Introduction to this compound

This compound is a synthetic 1,3,4-oxadiazole-based compound that has demonstrated potent activity against a range of multidrug-resistant S. aureus strains.[1] It is a derivative of the compound 1771 and exhibits a 16- to 32-fold increase in activity compared to its parent compound.[1] Initial investigations into its mechanism of action suggest that, contrary to initial hypotheses, it does not function as a strict inhibitor of lipoteichoic acid synthase (LtaS).[1] Its novel mechanism makes it a valuable tool for investigating new antibacterial targets and understanding the evolution of resistance in MRSA.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison with other antimicrobial agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Organism StrainMIC (µg/mL)
S. aureus (MRSA and MSSA strains)0.5 (MIC⁹⁰)
S. epidermidis1 (MIC⁹⁰)
Bacillus subtilis W168Improved activity over parent compound
Enterococcus faecalis JH2-2Improved activity over parent compound
Streptococcus pyogenesSimilar activity to parent compound
Streptococcus agalactiaeSimilar activity to parent compound
Streptococcus dysgalactiaeSimilar activity to parent compound

Data sourced from a study on 1,3,4-oxadiazole-based compounds.[1]

Table 2: In Vitro Toxicity of this compound

Cell LineParameterValue (µg/mL)Selectivity Index (IC₅₀/MIC₅₀)
HepG2 (Human Hepatocyte)IC₅₀27.2954.28

The selectivity index indicates the compound's specificity for bacteria over mammalian cells.[1]

Table 3: Biofilm Prevention Capability of this compound

Organism StrainAssayConcentration for 50% Reduction
S. aureus SH1000Crystal Violet Assay0.25 µg/mL
S. epidermidis RP62ACrystal Violet Assay0.25 µg/mL

Data demonstrates the agent's ability to inhibit the formation of bacterial biofilms.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MRSA isolate(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (inoculated broth without the agent) and a sterility control well (uninoculated broth).

  • Inoculation:

    • Add 50 µL of the prepared MRSA inoculum to each well (except the sterility control), for a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm.

Protocol for Time-Kill Kinetics Assay

This protocol determines whether an antimicrobial agent is bactericidal or bacteriostatic.

Objective: To assess the rate of bacterial killing by this compound over time.

Materials:

  • This compound

  • CAMHB

  • MRSA isolate(s) with a known MIC for Agent 13

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Tryptic Soy Agar (TSA) plates

  • Incubator (35°C ± 2°C)

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized MRSA inoculum in CAMHB as described in the MIC protocol, to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[5]

    • Include a growth control tube without the agent.

    • Inoculate each tube with the prepared MRSA suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of Agent 13 and the control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.[7]

Protocol for Inducing Resistance to this compound

This protocol uses experimental evolution to select for MRSA strains with resistance to a novel compound.

Objective: To generate MRSA strains with decreased susceptibility to this compound.

Materials:

  • This compound

  • CAMHB

  • MRSA isolate(s)

  • Sterile culture tubes

  • Incubator (35°C ± 2°C)

  • Shaking incubator

Procedure:

  • Initial Culture:

    • Inoculate the parental MRSA strain into CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

    • Include a control culture with no agent.

    • Incubate for 24 hours with shaking.

  • Serial Passaging:

    • After 24 hours, dilute the culture from the tube with the highest concentration of Agent 13 that still shows growth into fresh CAMHB with increasing concentrations of the agent.

    • Repeat this process daily for a predetermined number of passages (e.g., 10-30 days).[8]

  • Monitoring Resistance:

    • Periodically (e.g., every 5 passages), determine the MIC of the evolving population to assess for any increase in resistance.

  • Isolation of Resistant Mutants:

    • Once a significant increase in MIC is observed, plate the culture onto TSA plates containing a selective concentration of Agent 13 to isolate individual resistant colonies.

Protocol for Analysis of Resistance Mechanisms

Once resistant mutants are isolated, the following methods can be used to investigate the underlying mechanisms.

Objective: To identify genetic mutations (e.g., in the target protein, regulatory genes) that may confer resistance.

Materials:

  • Parental and resistant MRSA isolates

  • DNA extraction kit for Gram-positive bacteria

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

  • DNA Extraction:

    • Extract high-quality genomic DNA from both the parental and resistant MRSA strains according to the manufacturer's protocol.[9]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries and perform whole-genome sequencing according to the NGS platform's guidelines.[10][11]

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant strain to the genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolate.

    • Annotate the affected genes and predict the functional consequences of the mutations.

Objective: To determine if increased efflux pump activity contributes to resistance.

Materials:

  • Parental and resistant MRSA isolates

  • Ethidium bromide (EtBr)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow parental and resistant strains to mid-log phase and wash the cells with PBS.

  • EtBr Accumulation Assay:

    • Resuspend the cells in PBS with and without the efflux pump inhibitor CCCP.

    • Add EtBr to the cell suspensions.

    • Monitor the fluorescence of intracellular EtBr over time using a microplate reader.

  • Data Analysis:

    • Compare the rate of EtBr accumulation in the resistant strain to the parental strain. A lower accumulation in the resistant strain that is reversed by the addition of CCCP suggests the involvement of efflux pumps.[12][13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

Lipoteichoic_Acid_Synthesis_Pathway cluster_membrane Cell Membrane PG Phosphatidylglycerol (PG) LtaS LtaS (Synthase) PG->LtaS Glycerol-phosphate donor Glc2DAG_cyto Glc2DAG (cytoplasm) LtaA LtaA (Flippase) Glc2DAG_cyto->LtaA Glc2DAG_extra Glc2DAG (extracellular) LtaA->Glc2DAG_extra Flips across membrane Glc2DAG_extra->LtaS Lipid anchor LTA Lipoteichoic Acid (LTA) LtaS->LTA Polymerization

Caption: Simplified diagram of the Lipoteichoic Acid (LTA) synthesis pathway in S. aureus.

MIC_Determination_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with MRSA prep_inoculum->inoculate dilute_agent Serial Dilute Agent 13 in 96-well plate dilute_agent->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Resistance_Mechanism_Workflow start Start with Parental MRSA Strain induce_resistance Induce Resistance to Agent 13 (Serial Passaging) start->induce_resistance isolate_mutants Isolate Resistant Mutants induce_resistance->isolate_mutants wgs Whole-Genome Sequencing isolate_mutants->wgs efflux_assay Efflux Pump Activity Assay isolate_mutants->efflux_assay target_id Target Identification Studies (e.g., Affinity Chromatography, Proteomics) isolate_mutants->target_id identify_mutations Identify Genetic Mutations (SNPs, Indels) wgs->identify_mutations conclusion Determine Resistance Mechanism(s) identify_mutations->conclusion analyze_efflux Analyze Efflux Activity efflux_assay->analyze_efflux analyze_efflux->conclusion characterize_target Characterize Target Alterations target_id->characterize_target characterize_target->conclusion

Caption: Logical workflow for investigating MRSA resistance mechanisms to a novel agent.

References

Application of "Anti-MRSA Agent 13" in Synergistic Antibiotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] A promising strategy to combat MRSA infections is the use of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. This application note details the use of a novel investigational compound, "Anti-MRSA Agent 13," in synergistic studies with β-lactam antibiotics, specifically oxacillin. The protocols and data herein provide a framework for evaluating the potential of new anti-MRSA agents to restore the efficacy of existing antibiotics.

The primary mechanism of MRSA resistance to β-lactam antibiotics is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] PBP2a has a low affinity for β-lactams, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.[3] this compound is hypothesized to interfere with this resistance mechanism, thereby re-sensitizing MRSA to oxacillin. This document provides detailed protocols for assessing this synergistic activity through checkerboard and time-kill assays, along with a proposed mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Oxacillin against MRSA
CompoundMIC (µg/mL)
This compound64
Oxacillin256
Table 2: Checkerboard Assay Results for this compound and Oxacillin Combination
This compound (µg/mL)Oxacillin (µg/mL)Fold Decrease in Oxacillin MICFractional Inhibitory Concentration (FIC) of OxacillinFractional Inhibitory Concentration (FIC) of Agent 13Fractional Inhibitory Concentration Index (FICI)Interpretation
168320.031250.250.28125Synergy
816160.06250.1250.1875Synergy
43280.1250.06250.1875Synergy
26440.250.031250.28125Synergy

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone. A FICI of ≤ 0.5 is indicative of synergy.[4][5][6]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the synergistic effect of two antimicrobial agents when used in combination.[7][8]

Materials:

  • Mueller-Hinton Broth (MHB)[7][9]

  • 96-well microtiter plates[7][9]

  • This compound stock solution

  • Oxacillin stock solution

  • MRSA culture (e.g., ATCC 43300) adjusted to 0.5 McFarland standard

  • Incubator (37°C)[9]

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and oxacillin in MHB in separate 96-well plates.

  • Dispense 50 µL of MHB into each well of a new 96-well plate.

  • Add 50 µL of the this compound dilutions horizontally across the plate and 50 µL of the oxacillin dilutions vertically. This creates a matrix of different concentration combinations.

  • Prepare an inoculum of MRSA equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Add 100 µL of the bacterial inoculum to each well.

  • Include control wells: a positive control with bacteria and no antibiotics, and a negative control with medium only.[11]

  • Incubate the plate at 37°C for 18-24 hours.[9][10]

  • Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FICI to determine the nature of the interaction (synergy, additive, or antagonism).[4]

Time-Kill Curve Assay Protocol

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][12][13]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Flasks or tubes for culture

  • This compound

  • Oxacillin

  • MRSA culture

  • Shaking incubator (37°C)[9]

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline solution[9]

Procedure:

  • Prepare flasks containing MHB with the following:

    • No drug (growth control)

    • This compound at its MIC

    • Oxacillin at its MIC

    • A synergistic combination of this compound and oxacillin (e.g., 0.25 x MIC of Agent 13 + 0.125 x MIC of oxacillin, as determined by the checkerboard assay).

  • Inoculate each flask with MRSA to a starting density of approximately 10^6 CFU/mL.[9]

  • Incubate the flasks at 37°C with shaking.[9]

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[9][13]

  • Perform serial dilutions of the aliquots in sterile saline.[9]

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and treatment.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[14]

Visualizations

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay A Prepare serial dilutions of Agent 13 and Oxacillin B Dispense into 96-well plate to create concentration matrix A->B C Inoculate with MRSA (5x10^5 CFU/mL) B->C D Incubate at 37°C for 24h C->D E Determine MICs of combination D->E F Calculate FICI E->F G Determine Synergy (FICI ≤ 0.5) F->G H Prepare flasks with single agents and synergistic combination I Inoculate with MRSA (10^6 CFU/mL) H->I J Incubate at 37°C with shaking I->J K Withdraw aliquots at multiple time points J->K L Perform serial dilutions and plate for CFU counting K->L M Plot log10 CFU/mL vs. Time L->M N Assess Bactericidal Activity and Synergy M->N

Caption: Workflow for synergistic antibiotic testing.

signaling_pathway cluster_membrane Bacterial Cell cluster_synergy Synergistic Action pbp2a PBP2a (Low affinity for Oxacillin) peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) pbp2a->peptidoglycan Enables lysis Cell Lysis peptidoglycan->lysis Prevents agent13 This compound agent13->pbp2a Inhibits/Alters PBP2a pbp2a_synergy PBP2a oxacillin Oxacillin oxacillin->pbp2a Ineffective binding oxacillin_synergy Oxacillin oxacillin_synergy->pbp2a_synergy Effective Inhibition peptidoglycan_synergy Peptidoglycan Synthesis pbp2a_synergy->peptidoglycan_synergy Blocked peptidoglycan_synergy->lysis Leads to

Caption: Proposed mechanism of synergy.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the synergistic potential of new anti-MRSA compounds like "this compound." The data from checkerboard and time-kill assays can effectively quantify the synergistic interaction and bactericidal activity of drug combinations. The proposed mechanism, where Agent 13 restores the susceptibility of MRSA to oxacillin by targeting the PBP2a resistance mechanism, offers a clear direction for further mechanistic studies. These methodologies are crucial for the preclinical development of novel combination therapies to address the challenge of MRSA infections.

References

Application Notes and Protocols for Cellular Uptake Studies of Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of new anti-MRSA agents is crucial, and understanding their ability to penetrate bacterial cells is a key factor in their efficacy. Although classically viewed as an extracellular pathogen, MRSA can also have an intracellular phase in its infection cycle, residing within both professional and non-professional phagocytes.[1][2] This intracellular niche can protect the bacteria from the host immune system and antibiotic treatment.[1][2] Therefore, evaluating the cellular uptake of novel compounds is a critical step in the development of effective therapeutics.

These application notes provide detailed protocols for labeling "Anti-MRSA agent 13" and quantifying its uptake by MRSA cells using fluorescence-based methods. The protocols described herein are for fluorescence microscopy and flow cytometry, which allow for both qualitative visualization and quantitative analysis of cellular uptake.[3][4]

Labeling of this compound with a Fluorescent Probe

To study the cellular uptake of this compound, it must first be labeled with a fluorescent probe. The choice of fluorophore and the labeling strategy should be carefully considered to minimize any impact on the compound's biological activity.[5] Commonly used fluorophores for labeling antibiotics include nitrobenzofurazan (NBD), fluorescein, and rhodamine derivatives.[5] The labeling process typically involves the covalent linkage of the fluorophore to the antibiotic molecule.[5]

Workflow for Fluorescent Labeling of this compound

G cluster_0 Labeling Workflow A This compound (with reactive group) C Click Chemistry Reaction (Azide-Alkyne Cycloaddition) A->C B Select Fluorophore (e.g., NBD-alkyne) B->C D Purification (e.g., HPLC) C->D E Characterization (Mass Spectrometry, NMR) D->E F Labeled Agent 13 E->F

Caption: Workflow for fluorescently labeling this compound.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

It is essential to confirm that the fluorescently labeled this compound retains its antibacterial activity. This can be determined by comparing the MIC of the labeled and unlabeled compounds.

Materials:

  • Unlabeled this compound

  • Fluorescently labeled this compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of MRSA in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare serial twofold dilutions of both unlabeled and labeled this compound in CAMHB in a 96-well plate.

  • Add an equal volume of the bacterial suspension to each well.

  • Include a positive control (bacteria with no agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol 2: Fluorescence Microscopy for Cellular Uptake Visualization

This protocol allows for the direct visualization of the labeled agent's localization within the bacterial cells.

Materials:

  • Fluorescently labeled this compound

  • MRSA strain

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Grow MRSA to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the bacterial cells in PBS to a density of approximately 1 x 10⁷ CFU/mL.

  • Add the fluorescently labeled this compound to the bacterial suspension at a desired final concentration (e.g., 1x or 2x MIC).

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • After incubation, wash the cells twice with PBS to remove the excess unbound agent.

  • Resuspend the cells in a small volume of PBS.

  • Place a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and seal.

  • Observe the samples using a confocal laser scanning microscope with the appropriate excitation and emission filters for the chosen fluorophore.[4]

Protocol 3: Flow Cytometry for Quantitative Analysis of Cellular Uptake

Flow cytometry provides a quantitative measure of the cellular uptake of the labeled agent in a large population of bacterial cells.[4]

Materials:

  • Fluorescently labeled this compound

  • MRSA strain

  • PBS

  • Flow cytometer

Procedure:

  • Prepare and treat the MRSA cells with the fluorescently labeled this compound as described in Protocol 2 (steps 1-5).

  • After incubation, wash the cells twice with PBS.

  • Resuspend the cells in 1 mL of PBS.

  • Analyze the samples on a flow cytometer using the appropriate laser for excitation and detector for emission of the fluorophore.[3]

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and structured format for easy comparison.

CompoundMIC (µg/mL)% Fluorescent Cells (Flow Cytometry)Mean Fluorescence Intensity (Arbitrary Units)
Unlabeled Agent 132N/AN/A
Labeled Agent 13485%1500
Negative ControlN/A<1%10

Potential Intracellular Fate of this compound

The following diagram illustrates the potential pathways and interactions of this compound upon entering a bacterial cell.

G cluster_0 Intracellular Fate of Agent 13 A Labeled Agent 13 (Extracellular) B Cellular Uptake A->B C Intracellular Agent 13 B->C D Binding to Intracellular Target (e.g., DNA, Ribosome) C->D E Efflux Pump Expulsion C->E F Metabolic Degradation C->F G Antibacterial Effect D->G

Caption: Potential intracellular pathways of this compound.

Overall Experimental Workflow

The following diagram provides a comprehensive overview of the experimental workflow from agent labeling to data analysis.

G cluster_0 Experimental Workflow A Fluorescent Labeling of Agent 13 B MIC Assay of Labeled vs. Unlabeled Agent A->B C Incubate MRSA with Labeled Agent 13 A->C D Fluorescence Microscopy C->D E Flow Cytometry C->E F Qualitative Analysis: Cellular Localization D->F G Quantitative Analysis: % Positive Cells, MFI E->G H Data Interpretation and Conclusion F->H G->H

Caption: Comprehensive workflow for cellular uptake studies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of "Anti-MRSA agent 13"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-MRSA agent 13" is a novel therapeutic candidate demonstrating potent in vitro activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). With a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL, this agent is positioned as a promising compound for combating difficult-to-treat MRSA infections.[1] Preclinical data suggests a multi-faceted mechanism of action, involving the disruption of the bacterial cell wall and membrane, interference with metabolic activity, induction of oxidative damage, and impairment of DNA function.[1] Furthermore, "this compound" has shown favorable biosafety profiles and a low propensity for resistance development in preliminary studies.[1]

These application notes provide detailed protocols for evaluating the in vivo efficacy of "this compound" using established murine models of MRSA infection. The included methodologies for systemic sepsis and localized skin infection models are designed to yield robust and reproducible data for preclinical assessment.

Mechanism of Action Overview

"this compound" exerts its bactericidal effects through a multi-target approach, ensuring a comprehensive assault on MRSA viability. This strategy is believed to contribute to its low potential for resistance development.

General Mechanism of Action of this compound A This compound B Cell Wall & Membrane Disruption A->B C Reduced Metabolic Activity A->C D Oxidative Damage A->D E DNA Function Impairment A->E F MRSA Death B->F C->F D->F E->F Workflow for Murine Sepsis Model Efficacy Testing A MRSA Culture Preparation (USA300, ~1x10^8 CFU/mL) C Induction of Sepsis (0.2 mL IP injection) A->C B Animal Acclimatization (BALB/c mice, 6-8 weeks) B->C D Treatment Administration (1h post-infection) C->D E Monitoring (Survival & clinical signs for 72h) D->E F Endpoint Analysis E->F G Bacterial Load Determination (Kidneys, Spleen) F->G H Data Analysis (Survival curves, CFU counts) F->H Workflow for Murine Skin Infection Model A MRSA Culture Preparation (~1x10^7 CFU/mL) C Subcutaneous Injection (50 µL of MRSA suspension) A->C B Animal Preparation (Shave dorsal area) B->C D Treatment Initiation (2h post-infection) C->D E Monitoring (Lesion size measurement daily) D->E F Endpoint Analysis (72h) E->F G Skin Biopsy for CFU Count F->G H Histopathology (optional) F->H I Data Analysis F->I

References

Application Notes and Protocols for Targeted Delivery of Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, necessitating the development of novel therapeutic strategies. Anti-MRSA agent 13, also identified as Compound 9b, has emerged as a potent antimicrobial with a multi-targeted mechanism of action against MRSA.[1] This agent disrupts the bacterial cell wall and membrane, diminishes metabolic activity, induces oxidative stress, and impairs DNA function.[1][2] To enhance its therapeutic efficacy and minimize potential systemic toxicity, targeted delivery systems are being explored to specifically deliver this compound to the site of infection.

These application notes provide an overview of nanoparticle-based delivery systems for this compound, focusing on poly(lactic-co-glycolic acid) (PLGA) nanoparticles as a versatile platform. The following sections detail hypothetical characterization data, experimental protocols for nanoparticle formulation and evaluation, and diagrams illustrating key concepts and workflows.

Data Presentation: Hypothetical Nanoparticle Characteristics

The following tables summarize hypothetical quantitative data for this compound-loaded PLGA nanoparticles. This data is for illustrative purposes and serves as a target profile for formulation development.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

ParameterTarget ValueMethod of Analysis
Mean Particle Size (nm)150 - 250Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-15 to -25Laser Doppler Velocimetry
Drug Loading Efficiency (%)> 70%High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (%)> 90%High-Performance Liquid Chromatography (HPLC)

Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles in Phosphate-Buffered Saline (PBS, pH 7.4)

Time (hours)Cumulative Release (%)
1~10
6~30
12~50
24~75
48> 90

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating hydrophobic agents like this compound into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • This compound (Compound 9b)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA solution while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Immediately sonicate the resulting emulsion using a probe sonicator on ice for 2 minutes (e.g., 30 seconds on, 30 seconds off cycles) to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a larger volume of deionized water (e.g., 50 mL) and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this step.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI).

  • Use the same instrument equipped with a Laser Doppler Velocimetry mode to measure the zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) and then extract the drug into a known volume of a suitable solvent for analysis (e.g., acetonitrile).

  • Quantify the amount of this compound using a validated HPLC method.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS, pH 7.4).

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and centrifuge to pellet the nanoparticles.

  • Analyze the supernatant for the concentration of released this compound using HPLC.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation prep Organic Phase Preparation emul Emulsification prep->emul soni Sonication emul->soni evap Solvent Evaporation soni->evap coll Nanoparticle Collection evap->coll wash Washing coll->wash lyo Lyophilization wash->lyo size_zeta Particle Size & Zeta Potential (DLS) lyo->size_zeta dl_ee Drug Loading & Encapsulation Efficiency (HPLC) lyo->dl_ee release In Vitro Drug Release lyo->release mic_mbc MIC/MBC Assays release->mic_mbc invivo In Vivo Efficacy (Animal Model) mic_mbc->invivo

Fig. 1: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_delivery Targeted Nanoparticle Delivery cluster_action Mechanism of Action of this compound NP Targeted Nanoparticle (this compound-Loaded) Targeting Targeting Ligand NP->Targeting functionalized with Receptor MRSA Surface Receptor Targeting->Receptor binds to Binding Binding & Internalization Receptor->Binding Release Drug Release Binding->Release CW_Membrane Cell Wall & Membrane Disruption Release->CW_Membrane Metabolism Metabolic Activity Reduction Release->Metabolism Oxidative Oxidative Damage Release->Oxidative DNA DNA Function Impairment Release->DNA Death Bacterial Death CW_Membrane->Death Metabolism->Death Oxidative->Death DNA->Death

Fig. 2: Targeted delivery and mechanism of action.

logical_relationship cluster_components Delivery System Components cluster_properties Desired Properties cluster_outcome Therapeutic Outcome Core Core Material (e.g., PLGA) Biocompatibility Biocompatibility Core->Biocompatibility Drug Active Pharmaceutical Ingredient (this compound) Efficacy Enhanced Therapeutic Efficacy Drug->Efficacy Shell Surface Coating (e.g., PEG) Stability Stability in Circulation Shell->Stability Ligand Targeting Ligand (e.g., Antibody, Aptamer) Targeting Specific Targeting to MRSA Ligand->Targeting Biocompatibility->Efficacy Stability->Efficacy Targeting->Efficacy Toxicity Reduced Systemic Toxicity Targeting->Toxicity Release Controlled Drug Release Release->Efficacy Resistance Overcoming Drug Resistance Efficacy->Resistance

Fig. 3: Components and desired outcomes of the delivery system.

References

Troubleshooting & Optimization

"Anti-MRSA agent 13" poor solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor aqueous solubility with Anti-MRSA agent 13. The following troubleshooting guides and FAQs address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility in aqueous solutions?

A1: Many novel drug candidates, including potent antimicrobial agents, are often lipophilic (fat-loving) and have a molecular structure that is not conducive to dissolving in water-based (aqueous) solutions. This is a common challenge in drug development, with over 40% of new chemical entities being practically insoluble in water.[1] The poor solubility of this compound is likely due to its chemical structure, which may contain large non-polar regions.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A crucial first step is to perform preformulation studies to understand the physicochemical properties of the compound. This includes determining its intrinsic solubility, pH-solubility profile, and pKa. These initial assessments will guide the selection of an appropriate solubilization strategy.

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: For in vitro experiments, several strategies can be employed to enhance solubility. These include the use of co-solvents, pH adjustment, and the addition of surfactants.[2] The choice of method will depend on the specific requirements of your assay and the chemical nature of this compound.

Q4: What are the long-term formulation strategies for developing this compound as a therapeutic?

A4: For therapeutic applications, more advanced formulation strategies are often necessary to improve bioavailability.[3] These can include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications such as salt formation or the use of lipid-based delivery systems.[4][5] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, are another effective approach.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in cell culture media. The compound's solubility limit in the complex aqueous environment of the media has been exceeded.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent toxicity. - Add the stock solution to the media with vigorous vortexing to facilitate dispersion. - Consider using a formulation with solubilizing excipients such as cyclodextrins or surfactants.
Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays). Poor solubility leading to variable concentrations of the active compound in the assay.- Visually inspect for any precipitation in your assay tubes or plates. - Prepare serial dilutions carefully, ensuring complete dissolution at each step. - Utilize a small percentage of a co-solvent if compatible with the assay. - Consider using a surfactant like Tween 80 to improve solubility and dispersion.[8]
Low bioavailability in animal models despite potent in vitro activity. The compound is not being absorbed effectively due to its poor aqueous solubility in the gastrointestinal tract.- Explore formulation strategies such as lipid-based drug delivery systems (LBDDS) or solid dispersions.[3] - Reduce the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution.[4][5] - For preclinical studies, consider parenteral administration if oral delivery proves too challenging.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol determines the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC.

Protocol 2: Co-solvent Solubility Screening

This protocol helps identify an effective co-solvent to improve the solubility of this compound.

Materials:

  • This compound powder

  • Primary solvent (e.g., water or buffer)

  • A panel of co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Glass vials

Procedure:

  • Add a known amount of this compound (e.g., 1 mg) to several vials.

  • To each vial, add 1 mL of the primary solvent to confirm insolubility.

  • Create stock solutions of each co-solvent.

  • Add the co-solvent to the vials in a stepwise manner (e.g., 10% increments by volume), vortexing after each addition until the solid dissolves completely.

  • Record the minimum concentration of each co-solvent required for dissolution.

Data Presentation

The following tables summarize quantitative data related to solubility enhancement techniques.

Table 1: Example Solubility of a Hypothetical Poorly Soluble Anti-MRSA Agent (CCG-211790) in Various Solvents

SolventSolubility (mg/mL)
Water0.000038
0.5% SDS Solution0.015
1.0% SDS Solution0.032
2.0% SDS Solution0.071
DMSO66.7
Dimethylacetamide (DMA)278.5
Dimethylformamide (DMF)215.4
Data is for the example compound CCG-211790 and is intended to be illustrative for a poorly soluble agent.[9]

Table 2: Common Excipients for Solubility Enhancement

Excipient TypeExamplesMechanism of Action
Surfactants Tween 80, Sodium Lauryl Sulfate, Pluronic F68Reduce surface tension and form micelles to encapsulate the drug.[2][8]
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce the polarity of the aqueous solvent to increase solubility.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, shielding the hydrophobic parts.
Polymers (for solid dispersions) PVP, HPMC, Soluplus®Disperse the drug in an amorphous state within a hydrophilic matrix.[6]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_strategy Formulation Strategy cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound protocol1 Protocol 1: Equilibrium Solubility problem->protocol1 protocol2 Protocol 2: Co-solvent Screening problem->protocol2 invitro In Vitro Assay (e.g., Co-solvents, Surfactants) protocol1->invitro invivo In Vivo Studies (e.g., Solid Dispersions, LBDDS) protocol1->invivo protocol2->invitro protocol2->invivo outcome Enhanced Solubility and Bioavailability invitro->outcome invivo->outcome

Caption: Experimental workflow for addressing poor solubility.

troubleshooting_logic action action issue Precipitation in Media? check_solvent Solvent Conc. > 0.5%? issue->check_solvent Yes use_excipient Using Excipients? check_solvent->use_excipient No reduce_solvent Action: Reduce Solvent Concentration check_solvent->reduce_solvent Yes add_excipient Action: Add Surfactant or Cyclodextrin use_excipient->add_excipient No vortex Action: Vortex During Addition use_excipient->vortex Yes signaling_pathway_placeholder cluster_agent This compound Action cluster_bacterial_targets Putative Bacterial Targets cluster_outcome Outcome agent This compound target1 Cell Wall Synthesis agent->target1 target2 Protein Synthesis agent->target2 target3 DNA Replication agent->target3 outcome Bacterial Cell Death target1->outcome target2->outcome target3->outcome

References

Technical Support Center: Troubleshooting "Anti-MRSA agent 13" Inconsistent MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Anti-MRSA Agent 13. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the determination of Minimum Inhibitory Concentration (MIC) for our novel anti-MRSA agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Variability in MIC Results

Question 1: We are observing significant well-to-well and day-to-day variation in our MIC values for Agent 13. What are the likely causes?

Answer: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. The most frequent causes for variability with Agent 13 are related to inoculum preparation, media composition, and incubation conditions.

  • Inoculum Effect: Agent 13's activity is highly dependent on the bacterial density. A higher than standard inoculum can lead to a significant increase in the apparent MIC. It is critical to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[1][2]

  • Media Cation Concentration: The activity of Agent 13 can be affected by the concentration of divalent cations, particularly Ca²⁺ and Mg²⁺, in the growth medium. Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments.

  • Agent 13 Stability: Agent 13 is sensitive to prolonged exposure to light and elevated temperatures. Prepare stock solutions fresh and use them promptly. If storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Steps:

  • Verify your protocol for preparing the 0.5 McFarland standard using a spectrophotometer or a commercial standard.

  • Confirm that you are using CAMHB from a reputable supplier and that the lot has been quality controlled.

  • Perform a time-kill assay to understand the dynamics of Agent 13's activity at different inoculum densities.

Question 2: Could the type of growth medium be affecting the MIC results for Agent 13?

Answer: Yes, the choice of medium is critical. Agent 13's efficacy can be significantly influenced by the components of the growth medium. For instance, high concentrations of certain lipids or proteins can sequester the agent, reducing its effective concentration.

The following table summarizes the expected MIC variations with different media:

MediumKey ComponentsExpected MIC for S. aureus ATCC 29213Rationale for Variation
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized cation levels1-4 µg/mL (Recommended) Optimal medium for susceptibility testing as per CLSI guidelines.[3]
Tryptic Soy Broth (TSB)High in peptones4-16 µg/mLPotential for non-specific binding of Agent 13 to peptones.
Brain Heart Infusion (BHI)Rich in nutrients8-32 µg/mLHigh protein content may interfere with Agent 13's activity.

Recommendation: Always use CAMHB for MIC determination of Agent 13 to ensure consistency and comparability of results.

Category 2: Quality Control & Standardization

Question 3: What are the recommended quality control (QC) strains and their expected MIC ranges for Agent 13?

Answer: Regular use of QC strains is essential to ensure the accuracy and reproducibility of your MIC assays. The following strains and their expected MIC ranges have been established for Agent 13.

QC StrainATCC NumberExpected MIC Range (µg/mL)Key Characteristics
Staphylococcus aureus292131-4Methicillin-Susceptible S. aureus (MSSA)[4]
Staphylococcus aureus335912-8Methicillin-Resistant S. aureus (MRSA)
Enterococcus faecalis29212>64Intrinsic resistance control

If your QC results fall outside these ranges, it is a strong indicator of a systematic issue with your assay. Refer to the troubleshooting workflow below to diagnose the problem.[1]

Question 4: Our MIC results for Agent 13 are consistently different from those reported in the literature. What could be the cause?

Answer: Discrepancies between labs can arise from subtle differences in methodology. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing, and adherence to these is paramount.[3]

Common sources of inter-laboratory variation include:

  • Final Inoculum Concentration: As mentioned, this is a critical parameter.

  • Incubation Time and Temperature: Incubate plates at 35°C ± 2°C for 16-20 hours. Longer incubation can lead to drug degradation or the emergence of resistant subpopulations.

  • Endpoint Reading: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[1] For Agent 13, trailing endpoints can sometimes be observed. This is often due to partial inhibition. A standardized reading method, such as using a plate reader in addition to visual inspection, can improve consistency.

Experimental Protocols

Broth Microdilution MIC Assay for Agent 13

This protocol is based on the CLSI M07 guidelines.[3]

  • Preparation of Agent 13 Stock Solution:

    • Dissolve Agent 13 in 100% DMSO to a concentration of 1280 µg/mL.

    • This stock solution should be prepared fresh for each experiment.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the Agent 13 stock solution in CAMHB directly in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (no agent) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is recorded as the lowest concentration of Agent 13 that shows no visible growth. This can be determined by eye or with the aid of a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_assay Assay cluster_qc Quality Control prep_agent Prepare Agent 13 Stock prep_plates Serial Dilutions in 96-Well Plate prep_agent->prep_plates prep_media Prepare CAMHB prep_media->prep_plates inoculate Inoculate Plates prep_plates->inoculate pick_colonies Pick Colonies mcfarland Adjust to 0.5 McFarland pick_colonies->mcfarland dilute_inoculum Dilute to Final Concentration mcfarland->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic qc_check QC Strain in Range? read_mic->qc_check valid_results Results Valid qc_check->valid_results qc_check->valid_results Yes troubleshoot Troubleshoot Assay qc_check->troubleshoot qc_check->troubleshoot No

Caption: Workflow for determining the MIC of this compound.

Troubleshooting Logic for Inconsistent MICs

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigate Investigation Paths cluster_solution Solutions start Inconsistent MIC Results check_qc Are QC Strains Out of Range? start->check_qc check_variation High Day-to-Day Variation? start->check_variation investigate_inoculum Verify Inoculum Standardization check_qc->investigate_inoculum Yes investigate_media Check Media (CAMHB, Lot #) check_qc->investigate_media Yes investigate_agent Assess Agent 13 Stability (Stock Prep, Storage) check_variation->investigate_agent Yes investigate_incubation Confirm Incubation Time & Temp check_variation->investigate_incubation Yes investigate_reading Standardize MIC Reading Method check_variation->investigate_reading Yes solution Consistent MICs investigate_inoculum->solution investigate_media->solution investigate_agent->solution investigate_incubation->solution investigate_reading->solution

Caption: Decision tree for troubleshooting inconsistent MIC results.

Hypothesized Signaling Pathway Inhibition by Agent 13

Agent 13 is hypothesized to interfere with the agr quorum-sensing system in S. aureus, which regulates the expression of virulence factors. This interference may contribute to its anti-MRSA activity.

Agr_Pathway cluster_cell S. aureus Cell agrD agrD (pre-peptide) agrB AgrB (transporter) agrD->agrB Processing & Export AIP AIP (auto-inducing peptide) agrB->AIP Processing & Export agrC AgrC (receptor kinase) AIP->agrC Extracellular Binding agrA AgrA (response regulator) agrC->agrA Phosphorylation RNAIII RNAIII (effector molecule) agrA->RNAIII Transcription Activation virulence Virulence Factors (e.g., toxins, proteases) RNAIII->virulence Expression Control agent13 Agent 13 agent13->agrC Inhibition

Caption: Hypothesized inhibition of the S. aureus agr pathway by Agent 13.

References

How to prevent "Anti-MRSA agent 13" precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: "Anti-MRSA agent 13"

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of "this compound" in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" precipitating in the cell culture media?

Precipitation of a compound in cell culture media can occur for several reasons. If the precipitate forms immediately upon addition to the media, the concentration may be too high, exceeding its solubility.[1] If it precipitates over time in the incubator, it could be due to temperature or pH shifts, or interactions with media components.[1] The CO2 environment in an incubator can alter the media's pH, affecting the solubility of pH-sensitive compounds.[1]

Q2: What is the maximum recommended concentration of DMSO to dissolve "this compound"?

While Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[1] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize impact on cell viability.[1] However, the tolerable DMSO concentration can vary between cell lines, so it is best to perform a toxicity assay to determine the optimal concentration for your specific cells.

Q3: Is it acceptable to use the media if a precipitate is visible?

It is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound in the solution is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[2] Additionally, the precipitate itself could have unintended effects on the cells.[2]

Q4: How can I confirm that the precipitate is "this compound"?

A simple method is to prepare a control sample of the media without the compound and incubate it under the same conditions. If no precipitate forms in the control, the precipitate is likely your compound or a complex involving it.[2] For a more definitive identification, the precipitate can be isolated and analyzed using techniques like HPLC or mass spectrometry.[2]

Q5: What is the difference between kinetic and thermodynamic solubility?

Kinetic solubility is the concentration of a compound that dissolves when a stock solution is rapidly added to an aqueous buffer, often representing a supersaturated state that can change over time.[2] Thermodynamic solubility is the true equilibrium solubility, where the maximum amount of a compound is dissolved under specific conditions.[2] A compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its thermodynamic solubility limit.[2]

Troubleshooting Guide

If you are experiencing precipitation of "this compound," consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation The compound's concentration exceeds its solubility in the aqueous media.[1]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[1]- Perform serial dilutions of the stock solution in the culture medium.[1]
Precipitation Over Time in Incubator - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[1]- pH shift: The CO2 environment can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1]- Interaction with media components: The compound may interact with salts, proteins, or other components in the media.[1]- Pre-warm the cell culture media to 37°C before adding the compound.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration.[1]- Test the compound's stability in the specific cell culture medium over the intended experiment duration.
Precipitation After Thawing Frozen Stock Solution The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[1]- Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[1]- If precipitation persists, prepare fresh stock solutions before each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles.[1]
Cloudiness or Turbidity in Media This can indicate fine particulate precipitation or microbial contamination.[1]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[1]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of "this compound" in Cell Culture Media

Objective: To determine the highest concentration of "this compound" that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • "this compound" powder

  • 100% DMSO

  • Specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C with 5% CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming at 37°C and vortexing if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm the cell culture medium to 37°C.[1]

    • Prepare the highest concentration to be tested by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution.

    • Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[1]

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration.[1]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[1]

    • For a more detailed inspection, place a small aliquot on a microscope slide to check for micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with "this compound".

G start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon adding to media check_timing->immediate Immediately over_time Over time in incubator check_timing->over_time Over Time after_thaw After thawing stock solution check_timing->after_thaw After Thaw solubility_issue Potential Cause: Concentration exceeds solubility immediate->solubility_issue environment_issue Potential Causes: - Temperature shift - pH shift - Media interaction over_time->environment_issue freeze_thaw_issue Potential Cause: Poor solubility at low temp. or freeze-thaw instability after_thaw->freeze_thaw_issue solution1 Solutions: - Decrease final concentration - Use higher conc. stock - Perform serial dilutions solubility_issue->solution1 end Problem Resolved solution1->end solution2 Solutions: - Pre-warm media - Ensure proper buffering - Test stability over time environment_issue->solution2 solution2->end solution3 Solutions: - Warm and vortex stock - Prepare fresh stock - Aliquot to minimize cycles freeze_thaw_issue->solution3 solution3->end

Caption: Troubleshooting workflow for "this compound" precipitation.

References

Technical Support Center: Synthesis of Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of "Anti-MRSA agent 13." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this potent anti-MRSA agent. "this compound," also reported in some literature as "Compound 9b," is a quaternized harmane derivative that has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

This guide will walk you through a plausible synthetic pathway, address common experimental challenges, and provide detailed protocols to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a quaternized derivative of the harmane scaffold. The synthesis is typically a multi-step process that involves the formation of the β-carboline (harmane) core, followed by N-alkylation (quaternization) of the pyridinium nitrogen.

Q2: I am seeing low yields in the initial synthesis of the harmane precursor. What are the likely causes?

A2: Low yields in the synthesis of the harmane core, often achieved through a Pictet-Spengler reaction, can be attributed to several factors. These include impure starting materials (tryptamine and aldehyde/pyruvic acid derivatives), suboptimal reaction conditions (temperature, pH, and reaction time), and the formation of side products. It is crucial to use high-purity reagents and carefully control the reaction parameters.

Q3: My quaternization step is not going to completion, or I am observing the formation of multiple products. How can I troubleshoot this?

A3: Incomplete quaternization or the formation of side products can be due to several factors. The reactivity of the alkylating agent is critical; more reactive agents like iodides or triflates may improve yields but can also lead to over-alkylation or side reactions if not properly controlled. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or DMF generally being preferred. Steric hindrance around the nitrogen atom of the harmane derivative can also impede the reaction. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.

Q4: What are the best practices for purifying the final quaternized product?

A4: Quaternary ammonium compounds can be challenging to purify due to their ionic nature and potential for strong interactions with silica gel. Normal-phase column chromatography can be employed, often with the addition of a salt like sodium bromide to the mobile phase to improve elution.[2] Recrystallization from a suitable solvent system (e.g., ethanol/ether) is also a common and effective method for obtaining a high-purity product.

Q5: Can microwave-assisted synthesis be used to improve yields and reduce reaction times?

A5: Yes, microwave-assisted organic synthesis is a well-established technique for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including oxadiazoles which share some synthetic principles with other nitrogen heterocycles. This method can be particularly effective for the cyclization step in the formation of the harmane core and may also be applicable to the quaternization step, though careful optimization of conditions is required to prevent product degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Harmane Synthesis Impure starting materialsEnsure the purity of tryptamine and aldehyde/pyruvic acid derivatives through recrystallization or chromatography.
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions require initial cooling followed by gentle heating.
Incorrect pHThe Pictet-Spengler reaction is acid-catalyzed. Titrate the acid catalyst to find the optimal concentration.
Formation of side-productsAdjust the stoichiometry of the reactants and consider a slower addition of one reactant to the other.
Incomplete Quaternization Low reactivity of the alkylating agentUse a more reactive alkylating agent (e.g., changing from an alkyl chloride to an alkyl iodide).
Inappropriate solventScreen different polar aprotic solvents such as acetonitrile, DMF, or acetone.
Steric hindranceIf possible, modify the harmane precursor to reduce steric bulk near the nitrogen atom.
Formation of Multiple Products in Quaternization Over-alkylation or side reactionsUse a milder alkylating agent or lower the reaction temperature. Monitor the reaction closely and stop it once the desired product is maximized.
Degradation of the productQuaternary ammonium salts can be susceptible to Hofmann elimination at high temperatures.[3] Use milder reaction conditions.
Difficulty in Product Purification Product is highly polar and streaks on silica gelUse a modified mobile phase for column chromatography (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide or an added salt).
Product is an oil or "goo" and will not crystallizeThis may be due to residual solvent or impurities. Attempt to precipitate the product from a non-polar solvent or use preparative HPLC for purification. Many quaternary ammonium salts are also hygroscopic.[3]

Experimental Protocols

Protocol 1: Synthesis of a Harmane Precursor (Illustrative Example)

This protocol describes a general procedure for the synthesis of a harmane analog via the Pictet-Spengler reaction.

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Add the corresponding aldehyde or pyruvic acid derivative (1.1 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Quaternization of the Harmane Precursor to Yield this compound (Illustrative Example)

This protocol outlines a general method for the N-alkylation of a harmane derivative.

  • Reaction Setup: Dissolve the harmane precursor (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile) in a sealed reaction vessel.

  • Reagent Addition: Add the desired alkyl halide (e.g., an alkyl iodide or bromide) (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and stir for 12-48 hours. Monitor the formation of the product by LC-MS.

  • Workup: After cooling to room temperature, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent pair (e.g., methanol/diethyl ether) or by column chromatography as described in the FAQs.

Visualizing the Synthesis and Troubleshooting Workflow

Synthesis Workflow for this compound

Synthesis_Workflow Start Starting Materials (Tryptamine & Aldehyde) Harmane_Synth Pictet-Spengler Reaction (Harmane Synthesis) Start->Harmane_Synth Harmane_Analog Harmane Analog Harmane_Synth->Harmane_Analog Quaternization N-Alkylation (Quaternization) Harmane_Analog->Quaternization Crude_Product Crude this compound Quaternization->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Start->Analyze_Side_Products Improved_Yield Yield Improved Check_Purity->Improved_Yield Impure Optimize_Conditions->Improved_Yield Suboptimal Modify_Workup Modify Workup/ Purification Analyze_Side_Products->Modify_Workup Side Products Identified Modify_Workup->Improved_Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Resistance to Anti-MRSA Agent 13 (AMA13)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-MRSA Agent 13 (AMA13) and encountering resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments with AMA13.

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of AMA13 against our MRSA strain after serial passage. What is the likely cause?

A1: An increase in MIC upon serial passage is a classic indicator of acquired resistance. The two most probable mechanisms for resistance to AMA13 are:

  • Target Modification: Mutations in the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a), the target of AMA13. These mutations can alter the allosteric binding site of AMA13, thereby reducing its binding affinity.[1][2][3]

  • Efflux Pump Overexpression: Increased expression of efflux pumps, such as NorA, which can actively transport AMA13 out of the bacterial cell, lowering its intracellular concentration.[4][5][6]

To investigate this, we recommend performing mecA gene sequencing to identify potential mutations and a real-time quantitative PCR (RT-qPCR) to assess the expression level of the norA gene.

Q2: How can we confirm if efflux pump overexpression is responsible for the observed resistance to AMA13?

A2: You can perform an MIC determination assay in the presence of a known efflux pump inhibitor (EPI), such as reserpine. A significant reduction (four-fold or greater) in the MIC of AMA13 in the presence of the EPI strongly suggests the involvement of an efflux pump in the resistance mechanism.

Q3: Our sequencing results show a mutation in the mecA gene of our resistant MRSA strain. How can we be certain that this mutation is conferring resistance to AMA13?

A3: To confirm that a specific mecA mutation is responsible for resistance, you can use a reverse genetics approach. This involves introducing the identified mutation into a susceptible MRSA strain (a strain with a known low MIC for AMA13) and then determining the MIC of AMA13 for the engineered mutant. A significant increase in the MIC of the mutant strain compared to the wild-type susceptible strain would confirm the role of the mutation in conferring resistance.

Q4: We are not observing any mutations in the mecA gene, and the use of an efflux pump inhibitor does not significantly reduce the MIC. What other resistance mechanisms could be at play?

A4: While less common for this class of agent, other resistance mechanisms could include:

  • Alterations in cell wall metabolism: Changes in the peptidoglycan structure could indirectly affect the binding of AMA13 to PBP2a.

  • Enzymatic degradation of AMA13: The MRSA strain may have acquired a gene encoding an enzyme that inactivates AMA13.

  • Biofilm formation: MRSA within a biofilm can exhibit increased tolerance to antimicrobial agents.[7]

Further investigation using whole-genome sequencing and transcriptomic analysis (RNA-seq) of the resistant strain compared to the susceptible parent strain can help identify novel resistance determinants.

Q5: Can we use AMA13 in combination with other agents to overcome resistance?

A5: Yes, combination therapy is a promising strategy.[8][9] Based on the resistance mechanism, you could consider:

  • AMA13 + Efflux Pump Inhibitor: If resistance is due to efflux pump overexpression, co-administration with a non-toxic EPI could restore susceptibility.[4][5]

  • AMA13 + Beta-lactam antibiotic: Some studies have shown synergistic effects when combining novel anti-MRSA agents with traditional beta-lactams.[7] This "see-saw" effect can re-sensitize MRSA to older antibiotics.[7]

It is crucial to perform checkerboard assays to determine the synergistic, additive, or antagonistic effects of any potential combination therapy.

Data Presentation

Table 1: Hypothetical MIC Values of AMA13 Against Susceptible and Resistant MRSA Strains

StrainGenotypePhenotypeAMA13 MIC (µg/mL)AMA13 + Reserpine (20 µg/mL) MIC (µg/mL)
MRSA-S1mecA wild-type, norA baseline expressionAMA13 Susceptible11
MRSA-R1mecA with N146K mutationAMA13 Resistant (Target Modification)3232
MRSA-R2mecA wild-type, norA overexpressedAMA13 Resistant (Efflux)162

Table 2: Hypothetical RT-qPCR Data for norA Gene Expression

StrainRelative norA Expression (Fold Change vs. MRSA-S1)
MRSA-S11.0
MRSA-R11.2
MRSA-R215.5

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of AMA13 stock solution: Prepare a 1 mg/mL stock solution of AMA13 in an appropriate solvent (e.g., DMSO).

  • Preparation of bacterial inoculum: Culture MRSA overnight on a suitable agar plate (e.g., Tryptic Soy Agar).[10] Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard. Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of AMA13 in MHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without AMA13) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of AMA13 that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

  • Follow the MIC determination protocol as described above.

  • Prepare two sets of serial dilutions of AMA13.

  • To one set of dilutions, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of reserpine) to each well.

  • Inoculate both sets of plates with the MRSA strain of interest.

  • Determine the MIC for AMA13 in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.

Protocol 3: mecA Gene Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the MRSA strain using a commercial kit.

  • PCR Amplification: Amplify the mecA gene using primers that flank the entire coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with the wild-type mecA sequence from a susceptible reference strain to identify any mutations.

Mandatory Visualizations

AMA13_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm AMA13 AMA13 PBP2a PBP2a AMA13->PBP2a Allosteric Inhibition Peptidoglycan Peptidoglycan Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Catalyzes Cell Wall Synthesis->Peptidoglycan

Caption: Mechanism of action of this compound (AMA13).

AMA13_Resistance_Mechanisms cluster_resistance Resistance Mechanisms cluster_target_modification Target Modification cluster_efflux_pump Efflux Pump Overexpression mecA_mutation mecA Mutation PBP2a_altered Altered PBP2a mecA_mutation->PBP2a_altered Reduced_Binding Reduced AMA13 Binding PBP2a_altered->Reduced_Binding norA_overexpression norA Overexpression NorA_pump NorA Efflux Pump norA_overexpression->NorA_pump AMA13_efflux AMA13 Efflux NorA_pump->AMA13_efflux AMA13 AMA13 AMA13->Reduced_Binding Ineffective AMA13->AMA13_efflux Pumped out

Caption: Primary resistance mechanisms to AMA13 in MRSA.

Experimental_Workflow Start Observe Increased MIC Hypothesize Resistance Mechanism? Start->Hypothesize Efflux_Assay Efflux Pump Inhibitor Assay Hypothesize->Efflux_Assay Sequencing mecA Gene Sequencing Hypothesize->Sequencing Efflux_Result MIC Reduced? Efflux_Assay->Efflux_Result Sequencing_Result Mutation Found? Sequencing->Sequencing_Result Efflux_Result->Sequencing_Result No Efflux_Positive Efflux-Mediated Resistance Efflux_Result->Efflux_Positive Yes Target_Positive Target-Mediated Resistance Sequencing_Result->Target_Positive Yes Other_Mechanisms Investigate Other Mechanisms Sequencing_Result->Other_Mechanisms No

Caption: Troubleshooting workflow for AMA13 resistance.

References

Technical Support Center: Anti-MRSA Agent 13 (Compound 13d)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anti-MRSA agent 13 (Compound 13d), a novel naphthalimide corbelled aminothiazoxime.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 13d) and what is its reported activity?

This compound (Compound 13d) is a dimethylenediamine derivative of a naphthalimide corbelled aminothiazoxime. It has demonstrated potent inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[1]

Q2: What is the proposed mechanism of action for this compound?

The anti-MRSA activity of agent 13 is believed to be multifactorial, involving:

  • Allosteric modulation of PBP2a: It is suggested to bind to an allosteric site on Penicillin-Binding Protein 2a (PBP2a), inducing a conformational change that opens the active site. This can enhance the activity of β-lactam antibiotics and suppress PBP2a expression.[2][3][4]

  • Membrane disruption: The compound exhibits lipase affinity, allowing it to permeate the bacterial cell membrane, cause depolarization, and lead to the leakage of cytoplasmic contents.[4]

  • DNA interaction: It may interfere with the biological functions of DNA.[2][4]

  • Oxidative stress: The agent can disrupt the antioxidant defense system of MRSA by increasing the production of Reactive Oxygen Species (ROS).[2][4]

Q3: What are the appropriate quality control (QC) strains to use in experiments with this compound?

Standard QC strains for MRSA susceptibility testing should be used. These include:

  • Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible)

  • Staphylococcus aureus ATCC® 43300™ (methicillin-resistant)

  • Staphylococcus aureus ATCC® BAA-1708™

It is also recommended to include a well-characterized clinical MRSA isolate relevant to the research.

Q4: How should I prepare and store this compound?

For specific storage and preparation instructions, refer to the Certificate of Analysis provided by the supplier. Generally, stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration, aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions should be made in the appropriate testing medium.

Troubleshooting Guides

Category 1: Variability in Minimum Inhibitory Concentration (MIC) Assays

Issue 1: Inconsistent MIC values for this compound across experiments.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to the final concentration required by the protocol (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[5] Inconsistent inoculum density is a major source of variability.
Media and Reagents Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines. Ensure the pH and cation concentration of the media are within the recommended range.
Incubation Conditions Incubate plates at 33-35°C for 16-20 hours. Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[5] Ensure consistent temperature and humidity in the incubator.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Strain Viability Use fresh, well-isolated colonies from an overnight culture on a non-selective agar plate to prepare the inoculum.
Inter-laboratory Variation Be aware that variations between laboratories can contribute to differences in MIC values.[2]

Issue 2: Higher than expected MIC values (e.g., >0.5 µg/mL).

Potential Cause Troubleshooting Steps
Resistant Subpopulation The MRSA strain may have a subpopulation with reduced susceptibility. Consider performing a population analysis profile.
Biofilm Formation If using a microtiter plate, ensure that biofilm formation is not interfering with the reading of the MIC. Bacteria in biofilms can be significantly more resistant.[5]
Compound Adsorption The compound may be adsorbing to the surface of the plasticware. Using low-binding plates may mitigate this.
Strain-to-Strain Variability Different MRSA strains can exhibit varying susceptibility.[2] Confirm the identity and expected susceptibility of your test strain.
Category 2: Inconclusive Mechanism of Action Assays

Issue 3: No detectable membrane depolarization or leakage.

Potential Cause Troubleshooting Steps
Assay Sensitivity Ensure the chosen fluorescent dye for membrane potential or the leakage marker (e.g., ATP, potassium) assay has sufficient sensitivity.
Sub-optimal Compound Concentration Use a concentration of this compound that is at or above the MIC. The effect may be concentration-dependent.
Incorrect Time Points Membrane disruption can be a rapid process. Measure at multiple early time points (e.g., 5, 15, 30 minutes) in addition to later time points.
Bacterial Growth Phase Perform the assay on bacteria in the exponential growth phase, as they are generally more susceptible to membrane-active agents.

Issue 4: Inconsistent results in PBP2a allosteric modulation assays.

Potential Cause Troubleshooting Steps
PBP2a Expression Levels The expression of PBP2a can be heterogeneous. Ensure the MRSA strain is properly induced to express PBP2a (e.g., by pre-exposure to a sub-inhibitory concentration of a β-lactam).
Synergistic Antibiotic Concentration When testing for synergy with a β-lactam, use a concentration of the β-lactam that is sub-inhibitory on its own.
Assay Endpoint The chosen endpoint (e.g., potentiation of β-lactam activity, direct binding assay) may not be optimal. Consider alternative methods to assess PBP2a modulation.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI Guidelines)
  • Inoculum Preparation: Select 3-5 isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate. Suspend in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate using CAMHB.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 33-35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Checkerboard Synergy Assay for PBP2a Modulation
  • Plate Setup: Prepare a 96-well plate with two-fold serial dilutions of this compound along the x-axis and a β-lactam antibiotic (e.g., oxacillin) along the y-axis.

  • Inoculation: Inoculate the plate with the MRSA strain at a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 33-35°C for 16-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).

Data Presentation

Table 1: In Vitro Activity of this compound (Compound 13d) and Controls

Compound MRSA Strain MIC (µg/mL) Hemolytic Activity (HC₅₀, µg/mL)
This compound (13d)MRSA (Clinical Isolate)0.5>200
VancomycinMRSA (ATCC 43300)1-2>1000
OxacillinMRSA (ATCC 43300)>256N/A
OxacillinMSSA (ATCC 29213)0.25N/A

Data is representative and should be confirmed in individual laboratories.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_safety Safety Profile Stock Solution Stock Solution MIC Assay MIC Assay Stock Solution->MIC Assay Hemolysis Assay Hemolysis Assay Stock Solution->Hemolysis Assay MRSA Culture MRSA Culture MRSA Culture->MIC Assay QC Strains QC Strains QC Strains->MIC Assay Membrane Assay Membrane Assay MIC Assay->Membrane Assay PBP2a Synergy PBP2a Synergy MIC Assay->PBP2a Synergy ROS Assay ROS Assay MIC Assay->ROS Assay

Caption: A typical experimental workflow for evaluating this compound.

troubleshooting_workflow node_action node_action Inconsistent MIC Inconsistent MIC Check Inoculum? Check Inoculum? Inconsistent MIC->Check Inoculum? Standardize to 0.5 McFarland Standardize to 0.5 McFarland Check Inoculum?->Standardize to 0.5 McFarland No Check Media & Incubation? Check Media & Incubation? Check Inoculum?->Check Media & Incubation? Yes Use CAMHB, 33-35°C Use CAMHB, 33-35°C Check Media & Incubation?->Use CAMHB, 33-35°C No Check Compound Stability? Check Compound Stability? Check Media & Incubation?->Check Compound Stability? Yes Prepare Fresh Dilutions Prepare Fresh Dilutions Check Compound Stability?->Prepare Fresh Dilutions No Consider Biofilm/Resistance Consider Biofilm/Resistance Check Compound Stability?->Consider Biofilm/Resistance Yes

Caption: A troubleshooting decision tree for inconsistent MIC results.

pbp2a_pathway cluster_mrsa MRSA Cell PBP2a_closed PBP2a (Closed Active Site) PBP2a_open PBP2a (Open Active Site) PBP2a_closed->PBP2a_open Conformational Change Cell Wall Synthesis Cell Wall Synthesis PBP2a_closed->Cell Wall Synthesis Enables PBP2a_open->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Agent_13 This compound Agent_13->PBP2a_closed Binds to allosteric site Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP2a_closed Ineffective Beta_Lactam->PBP2a_open Binds to active site

References

Technical Support Center: Refining In Vivo Dosage of Novel Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to assist you in refining the in vivo dosage of novel anti-MRSA agents, referred to here as "Anti-MRSA agent 13."

Troubleshooting Guide

Common Issues in In Vivo Dosage Refinement of "this compound"
Issue Potential Cause(s) Recommended Solution(s)
Lack of in vivo efficacy despite good in vitro activity Poor Pharmacokinetics (PK): The agent may have low bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching the site of infection at therapeutic concentrations. High Protein Binding: The agent may be highly bound to plasma proteins, reducing the concentration of the free, active drug. Inoculum Effect: The high bacterial load in an in vivo infection model can sometimes reduce the effectiveness of an antimicrobial agent.[1]- Conduct pharmacokinetic studies to determine the agent's absorption, distribution, metabolism, and excretion (ADME) profile. - Determine the plasma protein binding of the agent in the selected animal model.[2][3][4] - Evaluate the agent's efficacy against a range of bacterial inocula in vitro and in vivo.[1]
High toxicity or adverse effects observed in animal models Off-target Effects: The agent may interact with host targets, leading to toxicity. Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. Vehicle/Formulation Issues: The vehicle used to dissolve or suspend the agent may be causing adverse reactions.- Perform a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity. - Conduct toxicology studies to identify any target organs of toxicity. - Characterize the metabolic profile of the agent to identify any potentially toxic metabolites. - Test the vehicle alone in a control group of animals to rule out formulation-related toxicity.
Inconsistent results between experiments Variability in Animal Model: Differences in animal age, sex, weight, or health status can impact drug metabolism and response to infection. Infection Model Variability: Inconsistent bacterial inoculum size or route of infection can lead to variable disease progression and treatment outcomes. Drug Formulation Instability: The agent's formulation may not be stable, leading to variations in the administered dose.- Standardize the animal model by using animals of the same age, sex, and weight range from a reputable supplier. - Strictly control the preparation and administration of the bacterial inoculum.[5] - Ensure the formulation is stable under the conditions of use and prepare it fresh for each experiment if necessary.
Difficulty in translating in vitro MIC to an effective in vivo dose PK/PD Mismatch: The Minimum Inhibitory Concentration (MIC) is a static in vitro measurement and does not account for the dynamic pharmacokinetic and pharmacodynamic (PK/PD) relationship in a living organism.[2][3][4][6]- Determine the relevant PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy in animal models of infection.[2][3][4][7][8] - Use data from animal infection models to establish a PK/PD target associated with a desired level of bacterial killing.[2][3][4][9]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting dose for my in vivo studies with "this compound"?

A1: The selection of a starting dose for in vivo studies is a critical step and should be based on in vitro potency and preliminary pharmacokinetic data. A common approach is to use the in vitro Minimum Inhibitory Concentration (MIC) against the target MRSA strain as a starting point. However, it is crucial to understand that a direct translation of MIC to an in vivo dose is often not possible.[2][3][4] It is recommended to perform a dose-ranging study in a relevant animal model to determine the dose-response relationship and identify a dose that shows efficacy with an acceptable safety margin.

Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters I should consider for an anti-MRSA agent?

A2: For antimicrobial agents, the relationship between drug exposure and antimicrobial effect is described by PK/PD indices. The three most common PK/PD indices are:

  • The ratio of the area under the concentration-time curve to the MIC (AUC/MIC): This is often the driver of efficacy for concentration-dependent antibiotics.[2][3][4][7][8]

  • The ratio of the maximum plasma concentration to the MIC (Cmax/MIC): This can also be important for concentration-dependent killing.

  • The percentage of time that the drug concentration remains above the MIC (%T>MIC): This is typically the most important parameter for time-dependent antibiotics.

Determining which of these indices best predicts the efficacy of "this compound" is essential for optimizing the dosing regimen.[2][3][4][7]

Q3: Which animal models are most appropriate for in vivo efficacy studies of a novel anti-MRSA agent?

A3: The choice of animal model depends on the type of MRSA infection being targeted. Commonly used models for MRSA include:

  • Murine Thigh Infection Model: This is a well-established and reproducible model for assessing the in vivo efficacy of antimicrobial agents against localized infections.[2][3][4][10]

  • Murine Systemic Infection Model (Bacteremia): This model is used to evaluate the efficacy of agents against bloodstream infections.

  • Murine Pneumonia Model: This model is relevant for agents being developed to treat respiratory tract infections caused by MRSA.[11]

  • Skin and Soft Tissue Infection Models: These models are used to assess efficacy against infections of the skin and underlying tissues.

  • Osteomyelitis Models: For agents targeting bone infections, rodent models of osteomyelitis are utilized.[12]

Q4: How can I perform a dose-response study to refine the dosage of "this compound"?

A4: A dose-response study is crucial for determining the optimal dose of a new antimicrobial agent. The following is a generalized protocol for a murine thigh infection model:

Experimental Protocol: Murine Thigh Infection Dose-Response Study

Objective: To determine the dose-response relationship of "this compound" in a neutropenic murine thigh infection model.

Materials:

  • "this compound"

  • MRSA strain of interest

  • 6-8 week old female ICR mice (or other suitable strain)

  • Cyclophosphamide (to induce neutropenia)

  • Anesthetic

  • Trypsin-Soy Broth (TSB) and Agar (TSA)

  • Saline

Methodology:

  • Induce Neutropenia: Administer cyclophosphamide to the mice 4 days and 1 day prior to infection to induce a neutropenic state.

  • Prepare Inoculum: Culture the MRSA strain overnight in TSB. On the day of infection, dilute the culture in saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infect Animals: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.

  • Administer Treatment: At a set time post-infection (e.g., 2 hours), administer "this compound" at various doses (e.g., 1, 5, 10, 20, 40 mg/kg) via the desired route (e.g., intravenous, subcutaneous, or oral). Include a vehicle control group.

  • Monitor and Harvest: At 24 hours post-treatment, euthanize the mice.

  • Determine Bacterial Load: Aseptically remove the infected thigh muscle, homogenize it in a known volume of saline, and perform serial dilutions. Plate the dilutions onto TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Plot the log10 CFU/gram of tissue against the dose of "this compound" to generate a dose-response curve.

Quantitative Data Summary:

The results of a dose-response study can be summarized in a table to easily compare the efficacy of different doses.

Dose of "this compound" (mg/kg) Mean Log10 CFU/gram of Thigh Tissue (± SD) Log10 Reduction vs. Control
Vehicle Control8.5 ± 0.4-
17.8 ± 0.50.7
56.2 ± 0.62.3
104.5 ± 0.74.0
202.1 ± 0.56.4
40< 2.0 (Limit of Detection)> 6.5

Visualizations

Workflow for In Vivo Dosage Refinement

The following diagram illustrates the general workflow for refining the in vivo dosage of a novel anti-MRSA agent.

DosageRefinementWorkflow in_vitro In Vitro Characterization (MIC, MBC) pk_pd Preliminary PK/PD Assessment in_vitro->pk_pd Provides initial potency data mtd Maximum Tolerated Dose (MTD) Study pk_pd->mtd Informs starting doses dose_ranging Dose-Ranging Efficacy Study (e.g., Murine Thigh Model) mtd->dose_ranging Defines safe dose range pk_pd_modeling PK/PD Modeling and Target Determination dose_ranging->pk_pd_modeling Generates efficacy data dose_confirmation Dose Confirmation in Relevant Infection Models pk_pd_modeling->dose_confirmation Identifies optimal dose and schedule preclinical_candidate Selection of Preclinical Candidate Dose dose_confirmation->preclinical_candidate Validates efficacy

Caption: Workflow for refining the in vivo dosage of a novel anti-MRSA agent.

Signaling Pathway (Hypothetical)

As "this compound" is a placeholder, a specific signaling pathway cannot be depicted. However, a hypothetical mechanism of action targeting bacterial cell wall synthesis is illustrated below.

SignalingPathway agent13 This compound pbp Penicillin-Binding Protein (PBP) agent13->pbp Binds to transpeptidation Transpeptidation pbp->transpeptidation Inhibits cell_wall Cell Wall Synthesis transpeptidation->cell_wall is a key step in lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Hypothetical mechanism of action for "this compound".

References

Validation & Comparative

Comparative Efficacy of Anti-MRSA Agent 13 (Ceftaroline) and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel cephalosporin, Anti-MRSA agent 13 (represented by ceftaroline), and the glycopeptide antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the agents' mechanisms of action and experimental workflows.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the efficacy of this compound and vancomycin lies in their distinct molecular targets within the bacterial cell wall synthesis pathway.

This compound (Ceftaroline): As a fifth-generation cephalosporin, its primary mechanism of action is the inhibition of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. What sets it apart is its high affinity for Penicillin-Binding Protein 2a (PBP2a).[1][2] MRSA's resistance to most beta-lactam antibiotics is due to the expression of PBP2a, which has a low affinity for these drugs.[1] this compound overcomes this by binding to an allosteric site on PBP2a, which induces a conformational change, opening the active site and allowing for inhibition of its transpeptidase activity.[3][4] This leads to the disruption of cell wall construction and subsequent bacterial lysis.[5]

Vancomycin: This glycopeptide antibiotic also disrupts cell wall synthesis but through a different mechanism. It binds directly to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[6][7][8][9] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and compromising the cell wall's structural integrity.[6][8]

Mechanism_of_Action cluster_0 This compound (Ceftaroline) cluster_1 Vancomycin Agent 13 Agent 13 PBP2a_Allosteric PBP2a (Allosteric Site) Agent 13->PBP2a_Allosteric Binds to PBP2a_Active PBP2a (Active Site) Agent 13->PBP2a_Active Inhibits PBP2a_Allosteric->PBP2a_Active Opens Cell_Wall_Synthesis_Inhibited_A13 Cell Wall Synthesis Inhibited PBP2a_Active->Cell_Wall_Synthesis_Inhibited_A13 Bacterial_Lysis_A13 Bacterial Lysis Cell_Wall_Synthesis_Inhibited_A13->Bacterial_Lysis_A13 Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Precursor Vancomycin->D_Ala_D_Ala Binds to Transglycosylation Transglycosylation/ Transpeptidation Vancomycin->Transglycosylation Blocks D_Ala_D_Ala->Transglycosylation Cell_Wall_Synthesis_Inhibited_V Cell Wall Synthesis Inhibited Transglycosylation->Cell_Wall_Synthesis_Inhibited_V Bacterial_Lysis_V Bacterial Lysis Cell_Wall_Synthesis_Inhibited_V->Bacterial_Lysis_V Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) MIC MIC Determination Time_Kill Time-Kill Assay MIC->Time_Kill Informs Dosing Infection Induce Bacteremia in Mice Time_Kill->Infection Provides Rationale for Inoculum Prepare MRSA Inoculum Inoculum->Infection Treatment Administer Agent 13, Vancomycin, or Control Infection->Treatment Harvest Harvest Blood and Organs Treatment->Harvest CFU_Count Determine Bacterial Load (CFU/g or CFU/mL) Harvest->CFU_Count Efficacy Calculate Log Reduction CFU_Count->Efficacy

References

A Comparative Guide: Anti-MRSA Agent 13 vs. Linezolid for MRSA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel investigational compound, "Anti-MRSA agent 13," with the established antibiotic, linezolid, for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The information on this compound is based on data provided by the commercial supplier MedChemExpress, as a primary peer-reviewed research publication with detailed experimental data was not identified. Linezolid data is compiled from publicly available research literature.

Introduction to the Agents

This compound (Compound 9b) is a novel compound identified for its activity against MRSA. According to the supplier, it exhibits a multi-target mechanism of action, disrupting bacterial cell walls and membranes, reducing metabolic activity, inducing oxidative damage, and interfering with DNA function, ultimately leading to bacterial death[1]. It is presented as having favorable biosafety and a low propensity for resistance development[1].

Linezolid is an oxazolidinone-class antibiotic, a synthetic antimicrobial agent that inhibits bacterial protein synthesis[2]. It is a well-established treatment for infections caused by multi-resistant Gram-positive bacteria, including MRSA. Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex for protein synthesis[2][3][4][5].

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and linezolid.

Table 1: In Vitro Activity Against MRSA
ParameterThis compound (Compound 9b)Linezolid
Reported MIC Range 0.5–2 μg/mL against clinically isolated MRSA strains[1]1-4 μg/mL against MRSA[6]
Mechanism of Action Multi-target: disrupts cell wall/membrane, reduces metabolic activity, causes oxidative damage, affects DNA function[1]Inhibition of protein synthesis at the initiation stage[2][3][4][5]
Tendency for Resistance Reported to have a low tendency to develop resistance[1]Resistance can emerge through mutations in the 23S rRNA gene[2]
Table 2: In Vivo Efficacy in Murine Models of MRSA Infection
ModelThis compound (Compound 9b)Linezolid
Systemic Infection Data not availableIn a hematogenous pulmonary infection model, linezolid significantly reduced bacterial numbers in the lungs compared to untreated controls[7].
Skin & Soft Tissue Infection Data not availableIn a murine thigh infection model, a dose of 100 mg/kg twice daily resulted in a >1 log10 reduction in bacterial load in neutropenic mice[8].
Pneumonia Data not availableIn a mouse pneumonia model, linezolid treatment resulted in a 1.6 log reduction in bacterial density after 24 hours.

Note: The lack of publicly available, peer-reviewed in vivo data for this compound is a significant limitation in this comparison.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are generalized, standard protocols used for evaluating anti-MRSA agents, which would be applicable for both compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain (e.g., ATCC 43300) in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to a density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent (this compound or linezolid) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth of the bacteria.

In Vivo Murine Thigh Infection Model

This model is used to evaluate the efficacy of an antimicrobial agent in reducing the bacterial burden in a localized infection.

  • Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inject a logarithmic-phase culture of an MRSA strain into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agent (this compound or linezolid) via a relevant route (e.g., oral gavage, intravenous injection). A control group receives a vehicle.

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

  • Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU/gram of tissue in the treated groups to the control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

linezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Inhibits Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA mRNA mRNA mRNA->70S_complex tRNA tRNA tRNA->70S_complex Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of linezolid.

antimicrobial_susceptibility_workflow Start Start: Isolate MRSA Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antimicrobial Agent Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Caption: General workflow for MIC determination.

Conclusion

Based on the currently available information, this compound shows promise as a potential therapeutic against MRSA, with a reported potent in vitro activity and a multi-target mechanism of action that may reduce the likelihood of resistance development. However, a significant gap in knowledge exists regarding its in vivo efficacy, pharmacokinetics, and detailed safety profile, as peer-reviewed data is not publicly accessible.

Linezolid, in contrast, is a well-characterized antibiotic with a large body of preclinical and clinical data supporting its efficacy and safety for the treatment of MRSA infections. While resistance to linezolid can occur, it remains a valuable therapeutic option.

Further research and publication of detailed experimental data for this compound are necessary to enable a more comprehensive and direct comparison with established agents like linezolid and to fully assess its therapeutic potential. Researchers are encouraged to consult primary literature for the most detailed and up-to-date information.

References

Validating the Anti-Biofilm Efficacy of Ceragenin CSA-13 Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ceragenin CSA-13 and Alternative Anti-Biofilm Agents in the Fight Against Methicillin-Resistant Staphylococcus aureus Biofilms

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The ability of MRSA to form biofilms, complex communities of bacteria encased in a self-produced matrix, contributes to persistent infections and treatment failures. This guide provides a comparative analysis of the anti-biofilm activity of the novel anti-MRSA agent, ceragenin CSA-13, against other therapeutic alternatives, supported by experimental data.

Comparative Efficacy of Anti-Biofilm Agents Against MRSA

Ceragenin CSA-13 has demonstrated potent activity in reducing both the metabolic activity and membrane integrity of MRSA biofilms. A comparative study highlights its superior efficacy over conventional antibiotics such as vancomycin and fusidic acid. The following table summarizes the quantitative data on the percentage reduction in biofilm viability and integrity by different agents.

AgentConcentration% Reduction in Metabolic Activity (MRSA)% Disruption of Bacterial Membrane Integrity (MRSA)
Ceragenin CSA-13 32 x MIC70-100% 75-97%
Daptomycin32 x MIC70-100%75-97%
Cetrimide32 x MIC70-100%75-97%
Vancomycin32 x MIC5-20%Not specified
Fusidic Acid32 x MIC5-20%Not specified

MIC: Minimum Inhibitory Concentration. Data sourced from a study evaluating the activity of various anti-infective agents against mature MSSA and MRSA biofilms.[1]

Alternative Anti-Biofilm Strategies

Research into combating MRSA biofilms has explored a variety of agents beyond traditional antibiotics. These include:

  • Bacteriophages and Endolysins: The endolysin LysCSA13 has shown significant activity in destroying S. aureus and MRSA biofilms on various surfaces.

  • Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have demonstrated strong anti-biofilm activity against MRSA.[2]

  • Enzymes: Proteinase K can be used to disassemble MRSA biofilms by degrading the protein components of the extracellular matrix.[2]

  • Natural Compounds: Extracts from plants like Piper regnellii and compounds such as hamamelitannin have shown promise in inhibiting MRSA biofilm formation.[2][3]

Experimental Protocols for Anti-Biofilm Activity Assessment

The validation of anti-biofilm agents relies on standardized and reproducible experimental protocols. Below are methodologies commonly employed in such studies.

Protocol 1: Biofilm Formation and Treatment
  • Bacterial Culture: MRSA strains are cultured overnight in a suitable medium such as Tryptic Soy Broth (TSB) supplemented with glucose.

  • Inoculation: The bacterial culture is diluted and added to the wells of a 96-well microtiter plate.

  • Incubation: The plate is incubated under static conditions at 37°C for 24-72 hours to allow for biofilm formation.[4]

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.

  • Treatment: The established biofilms are then treated with various concentrations of the test agent (e.g., "Anti-MRSA agent 13") and control substances. The plate is incubated again for a specified period (e.g., 24-48 hours).[1]

Protocol 2: Quantification of Biofilm Mass (Crystal Violet Staining)

This method quantifies the total biomass of the biofilm.

  • Staining: After treatment and washing, the remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing: Excess stain is removed by washing with PBS.

  • Solubilization: The stain bound to the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is proportional to the biofilm mass.

Protocol 3: Assessment of Bacterial Viability within the Biofilm

Several methods can be used to determine the viability of bacteria within the treated biofilm.

  • Resazurin Assay: This colorimetric assay measures the metabolic activity of viable cells. The blue dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence is quantified to determine the percentage of viable bacteria.[1]

  • MTT Assay: Similar to the resazurin assay, the MTT solution is reduced by viable cells to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[3]

  • Confocal Laser Scanning Microscopy (CLSM): This imaging technique provides a qualitative and quantitative assessment of the biofilm structure and cell viability. Live/dead staining kits (e.g., BacLight) are used to differentiate between viable and non-viable cells within the biofilm.[1]

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and a key biological pathway involved in MRSA biofilm formation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture MRSA Culture Inoculation Inoculation into 96-well plate Bacterial_Culture->Inoculation Incubation_24h Incubation (24h, 37°C) Inoculation->Incubation_24h Washing_1 Wash (PBS) Incubation_24h->Washing_1 Add_Agents Add Anti-Biofilm Agents Washing_1->Add_Agents Incubation_48h Incubation (48h, 37°C) Add_Agents->Incubation_48h Washing_2 Wash (PBS) Incubation_48h->Washing_2 Quantification Quantification Washing_2->Quantification CV_Staining Crystal Violet Staining (Biofilm Mass) Quantification->CV_Staining Total Biomass Resazurin_Assay Resazurin Assay (Viability) Quantification->Resazurin_Assay Metabolic Activity CLSM Confocal Microscopy (Viability & Structure) Quantification->CLSM Detailed Imaging

Experimental workflow for assessing anti-biofilm activity.

Agr_Quorum_Sensing_Pathway cluster_cell S. aureus Cell cluster_virulence Virulence & Biofilm Regulation AgrD AgrD (pre-peptide) AgrB AgrB (transporter) AgrD->AgrB processed by AIP AIP (autoinducing peptide) AgrB->AIP exports Extracellular_AIP Extracellular AIP AIP->Extracellular_AIP AgrC AgrC (receptor kinase) AgrA AgrA (response regulator) AgrC->AgrA phosphorylates RNAIII RNAIII (effector molecule) AgrA->RNAIII activates transcription of Toxins Toxin Production (e.g., alpha-hemolysin) RNAIII->Toxins upregulates Biofilm Biofilm Dispersal RNAIII->Biofilm promotes Extracellular_AIP->AgrC binds to & activates Anti_Biofilm_Agent Anti-Biofilm Agent (e.g., Quorum Quenchers) Anti_Biofilm_Agent->AgrC blocks Anti_Biofilm_Agent->Extracellular_AIP inhibits

The agr quorum sensing pathway in S. aureus, a target for anti-biofilm agents.

The agr quorum sensing system is a cell-density dependent regulatory system that controls virulence and biofilm development in S. aureus. At high cell densities, the accumulation of autoinducing peptides (AIPs) leads to the activation of the agr system, which can promote the dispersal of biofilms. Some anti-biofilm agents, known as quorum quenchers, can interfere with this signaling pathway, thereby inhibiting biofilm formation or promoting its disassembly.[2]

References

In Vivo Comparative Analysis of Anti-MRSA Agent 13 and Standard Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational drug, "Anti-MRSA agent 13" (also known as Compound 9b), against established anti-MRSA agents such as vancomycin, linezolid, and daptomycin. At present, publicly available in vivo comparative studies for this compound are limited. Therefore, this document outlines the necessary experimental data and protocols for a comprehensive comparison, supported by existing in vivo data for standard-of-care drugs.

Introduction to this compound

This compound is a promising antibacterial compound with potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a multi-target mechanism of action, disrupting bacterial cell walls and membranes, inhibiting metabolic activity, inducing oxidative damage, and interfering with DNA function.[1] Published data indicates a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against clinically isolated MRSA strains.[1] The agent is reported to have favorable biosafety, stability in plasma, and a low propensity for resistance development.[1]

In Vivo Efficacy Comparison: A Proposed Framework

To ascertain the therapeutic potential of this compound, rigorous in vivo studies are essential. The following tables present a proposed structure for comparing its efficacy with vancomycin, linezolid, and daptomycin, populated with representative data from murine models of MRSA infection found in existing literature.

Table 1: Comparative Efficacy in a Murine Model of MRSA Bacteremia
ParameterThis compoundVancomycinLinezolidDaptomycin
Animal Model Immunocompromised Murine Bacteremia ModelImmunocompromised Murine Bacteremia ModelMurine Sepsis ModelImmunocompromised Murine Bacteremia Model
MRSA Strain TBDATCC 33591USA300TBD
Drug Dosage TBD110 mg/kg, SC, q12hTBDTBD
Bacterial Load Reduction (log10 CFU/spleen) TBDSignificantly lower than vehicleTBDTBD
Survival Rate (%) TBD0% (vehicle), Significantly higher with Telavancin (a comparator)TBDTBD
Reference N/A[2][3][1]
Table 2: Comparative Efficacy in a Murine Model of MRSA Pneumonia
ParameterThis compoundVancomycinLinezolidDaptomycin
Animal Model Neutropenic Murine Pneumonia ModelNeutropenic Murine Pneumonia ModelMurine Hematogenous Pulmonary Infection ModelMurine Hematogenous Pulmonary Infection Model
MRSA Strain TBDClinical IsolatePVL-positive S. aureusClinical Isolate
Drug Dosage TBD110 mg/kg, SC, q12hTBD50 mg/kg, twice daily
Bacterial Load Reduction (log10 CFU/lung) TBDSimilar reduction to telavancinSignificantly greater reduction than vancomycinSignificant reduction vs. control
Survival Rate (%) TBDNot specified100% (vs. 50% for vancomycin)Improved survival vs. control
Reference N/A[4][5][1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are example experimental protocols derived from studies on established anti-MRSA drugs.

Murine Model of Systemic MRSA Infection (Bacteremia)
  • Animal Model: Immunocompromised male ICR mice.

  • Immunosuppression: Cyclophosphamide administered intraperitoneally prior to infection to induce neutropenia.

  • Bacterial Strain: MRSA ATCC 33591, grown to mid-logarithmic phase.

  • Infection: Intraperitoneal injection of the MRSA suspension.

  • Treatment: Subcutaneous administration of the test compound or vehicle control, typically initiated 1-2 hours post-infection and continued for a specified duration (e.g., every 12 hours for 2 days).

  • Efficacy Assessment:

    • Bacterial Burden: Spleens are aseptically harvested, homogenized, and plated for colony-forming unit (CFU) enumeration.

    • Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

Murine Model of MRSA Pneumonia
  • Animal Model: Neutropenic male BALB/c mice.

  • Immunosuppression: As described for the bacteremia model.

  • Bacterial Strain: A clinical isolate of MRSA.

  • Infection: Intranasal or intratracheal inoculation of the MRSA suspension.

  • Treatment: Subcutaneous or intravenous administration of the test compound or vehicle control, initiated at a specified time post-infection.

  • Efficacy Assessment:

    • Bacterial Burden: Lungs are aseptically harvested, homogenized, and plated for CFU enumeration.

    • Histopathology: Lung tissues may be fixed, sectioned, and stained to assess inflammation and tissue damage.

Visualizing Mechanisms and Workflows

To further elucidate the comparative aspects, graphical representations of the proposed mechanism of this compound and a typical in vivo experimental workflow are provided below.

Proposed Mechanism of Action: this compound A This compound B Bacterial Cell Wall & Membrane Disruption A->B C Reduced Metabolic Activity A->C D Induction of Oxidative Damage A->D E Interference with DNA Function A->E F MRSA Cell Death B->F C->F D->F E->F

Caption: Multi-target mechanism of this compound.

General Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Animal Acclimatization B Immunosuppression (e.g., Cyclophosphamide) A->B D Induction of Infection (e.g., IV, IP, IN) B->D C MRSA Culture Preparation C->D E Drug Administration (Test vs. Control) D->E F Monitoring of Animal Health & Survival E->F G Tissue Harvesting (Lungs, Spleen, etc.) E->G H Bacterial Load Quantification (CFU) G->H I Data Analysis & Comparison H->I

Caption: Standard workflow for preclinical anti-MRSA drug evaluation.

Conclusion

While this compound demonstrates significant in vitro potential, its in vivo efficacy in direct comparison with standard-of-care antibiotics remains to be established through dedicated preclinical studies. The experimental frameworks and comparative data presented in this guide are intended to serve as a blueprint for such investigations. Future research should focus on conducting head-to-head in vivo studies using standardized animal models and clinically relevant MRSA strains to accurately determine the therapeutic promise of this compound.

References

Comparative Analysis of Ceftaroline's Cross-Resistance Profile with Other Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of ceftaroline, a fifth-generation cephalosporin, with other clinically important antibiotics used to treat infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is based on published experimental findings to aid in understanding the performance of ceftaroline against MRSA strains with various resistance phenotypes.

Executive Summary

Ceftaroline demonstrates potent activity against a broad spectrum of MRSA isolates, including those exhibiting resistance to other classes of antibiotics such as glycopeptides (vancomycin), lipopeptides (daptomycin), and oxazolidinones (linezolid). Its unique mechanism of action, involving high-affinity binding to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin resistance, allows it to overcome resistance to traditional β-lactams. While resistance to ceftaroline can emerge through mutations in PBP2a and other penicillin-binding proteins, it often does not confer cross-resistance to other anti-MRSA agents, and in some cases, ceftaroline retains activity against strains that have developed resistance to other drugs.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of ceftaroline and comparator antibiotics against various MRSA phenotypes. Data is presented as MIC50/MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticMRSA (Overall)Vancomycin-Intermediate S. aureus (VISA)Daptomycin-Nonsusceptible S. aureus (DNS)Linezolid-Resistant S. aureus
Ceftaroline 0.5 / 1 [1]1 / 2 0.5 / 1 [1]1 / 2 [1]
Vancomycin1 / 24 / 81 / 21 / 2
Daptomycin0.5 / 12 / 4≥2 / ≥4[1]0.5 / 1
Linezolid1 / 21 / 21 / 2≥8 / ≥8[1]
Oxacillin≥64 / ≥128≥64 / ≥128≥64 / ≥128≥64 / ≥128

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standard antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antimicrobial Susceptibility Testing (AST)
  • Method: Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline and other antimicrobial agents.[2]

  • Procedure:

    • A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • The bacterial suspension is further diluted and inoculated into microtiter plates containing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

    • The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.

Signaling Pathways and Resistance Mechanisms

Mechanism of Action and Resistance Development

Ceftaroline's efficacy against MRSA is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP2a), an altered PBP encoded by the mecA gene that has a low affinity for most other β-lactam antibiotics. Resistance to ceftaroline in MRSA primarily arises from specific mutations within the mecA gene, leading to amino acid substitutions in PBP2a that reduce the binding affinity of ceftaroline.[3][4] Mutations in other native PBPs can also contribute to reduced susceptibility.[5][6]

Ceftaroline Mechanism and Resistance cluster_0 Susceptible MRSA cluster_1 Resistant MRSA Ceftaroline Ceftaroline PBP2a PBP2a Ceftaroline->PBP2a Binds with high affinity Mutated PBP2a Mutated PBP2a Ceftaroline->Mutated PBP2a Reduced binding affinity Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to Continued Cell Wall Synthesis Continued Cell Wall Synthesis Mutated PBP2a->Continued Cell Wall Synthesis Allows Reduced Binding Reduced Binding Bacterial Survival Bacterial Survival Continued Cell Wall Synthesis->Bacterial Survival

Mechanism of ceftaroline action and resistance in MRSA.
Cross-Resistance Logical Relationships

The development of resistance to ceftaroline through PBP2a mutations does not consistently lead to cross-resistance with other anti-MRSA agents that have different mechanisms of action. Conversely, ceftaroline often retains its activity against MRSA strains that have developed resistance to vancomycin, daptomycin, or linezolid.

Cross_Resistance_Relationships Ceftaroline_Resistance Ceftaroline Resistance (PBP2a mutations) Other_Beta_Lactam_Resistance Other β-Lactam Resistance Ceftaroline_Resistance->Other_Beta_Lactam_Resistance May confer cross-resistance Vancomycin_Resistance Vancomycin Resistance Ceftaroline_Resistance->Vancomycin_Resistance Generally no cross-resistance Daptomycin_Resistance Daptomycin Resistance Ceftaroline_Resistance->Daptomycin_Resistance Generally no cross-resistance Linezolid_Resistance Linezolid Resistance Ceftaroline_Resistance->Linezolid_Resistance Generally no cross-resistance

Logical relationships of ceftaroline cross-resistance.

Conclusion

Ceftaroline exhibits a favorable cross-resistance profile, maintaining activity against many MRSA strains that are resistant to other first-line anti-MRSA therapies. Its distinct mechanism of action makes it a valuable therapeutic option. However, the emergence of ceftaroline resistance, primarily through mutations in PBP2a, underscores the importance of continued surveillance and prudent use of this agent to preserve its clinical utility. Researchers and drug development professionals should consider these cross-resistance patterns when evaluating novel anti-MRSA candidates and designing treatment strategies.

References

Benchmarking "Anti-MRSA Agent 13" Against Novel Anti-MRSA Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health challenge. This has spurred significant research into the development of novel antimicrobial agents. This guide provides a comparative analysis of "Anti-MRSA agent 13" against a selection of recently developed anti-MRSA compounds, offering a side-by-side look at their efficacy, mechanisms of action, and safety profiles based on available preclinical data.

Overview of "this compound"

"this compound," also identified as Compound 9b, has been reported as an effective antimicrobial agent against clinically isolated strains of MRSA. It exhibits a multi-target mechanism of action, a desirable trait that can potentially reduce the likelihood of resistance development.

Mechanism of Action: "this compound" is understood to exert its bactericidal effects through a synergistic, multi-pronged attack on MRSA, which includes:

  • Disruption of the bacterial cell wall and membrane integrity.

  • Reduction of metabolic activity.

  • Induction of oxidative damage.

  • Impairment of DNA function.

This multifaceted approach distinguishes it from many single-target antibiotics.

Comparative Efficacy and Safety Profiles

The following tables summarize the available quantitative data for "this compound" and a selection of novel comparator compounds. This allows for a direct comparison of their antimicrobial potency and safety.

Table 1: In Vitro Antibacterial Activity
CompoundMRSA Strain(s)MIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)
This compound (Compound 9b) Clinical Isolates0.5–2[1]Not ReportedNot ReportedNot Reported
Phloroglucinol derivative A5 Not Specified0.98[2]Not ReportedNot Reported1.95[2]
WYBQ-4 USA300, Clinical IsolatesNot SpecifiedNot ReportedNot ReportedNot Reported
Epidermicin NI01 USA3004Not ReportedNot ReportedNot Reported
Corbomycin Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
Oxadiazole derivative 12 Not Specified2 µMNot ReportedNot ReportedBactericidal
MFM501 38 MDR MRSA isolates15.6-31.3Not ReportedNot ReportedBacteriostatic
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelMRSA StrainDosingKey Findings
This compound (Compound 9b) Not ReportedNot ReportedNot ReportedNot Reported
WYBQ-4 Mouse pneumonia, systemic infection, and intramuscular infection models[3][4]USA300Not SpecifiedPotent in vivo efficacy[3][4]
Epidermicin NI01 Mouse skin infection model[5][6]USA300Topical, q24hSignificant reduction in bacterial load, comparable to standard of care
Corbomycin Mouse model of skin MRSA infectionNot SpecifiedNot SpecifiedEffective in reducing bacterial burden
MFM501 Mice peritonitis modelNot SpecifiedSingle oral doseED50 of 87.16 mg/kg[7]
Table 3: Cytotoxicity Data
CompoundCell Line(s)CC50 (µg/mL)Key Findings
This compound (Compound 9b) Not ReportedNot ReportedFavorable biosafety and plasma tolerance reported[1]
Phloroglucinol derivative A5 Not SpecifiedNot ReportedBasically non-toxic to cells in vitro[2]
WYBQ-4 A549, HEK-293T, HepG2>8x MIC against MRSA USA300Low cytotoxicity[3]
Epidermicin NI01 Not ReportedNot ReportedLow allergic reaction liabilities[5]
Norflavaspidic acid AB (Phloroglucinol derivative) Murine HepG2 cellsNot ReportedNo cytotoxicity observed[8][9]
Oxadiazole derivative 12 HaCaT cell line>25 µMNon-cytotoxic up to 25 µM[10]
MFM501 WRL-68, Vero, and 3T3>625Low cytotoxicity[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

General Protocol:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

General Protocol:

  • Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

In Vivo Animal Models of Infection

Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. Common models for MRSA infections include skin and soft tissue infection models, systemic infection (sepsis) models, and pneumonia models.

General Protocol for a Murine Skin Infection Model:

  • Mice are anesthetized, and a specific area of their skin is shaved and may be abraded.

  • A defined inoculum of a virulent MRSA strain (e.g., USA300) is applied topically or injected subcutaneously.

  • After a set period to allow the infection to establish, treatment with the test compound (formulated for topical or systemic administration) is initiated.

  • Treatment is administered at specified doses and intervals for a defined duration.

  • At the end of the study, the infected tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Efficacy is determined by comparing the bacterial load in the treated groups to a vehicle control group.

Cytotoxicity Assay (CC50)

Cytotoxicity assays are performed to assess the toxicity of a compound against mammalian cells. The 50% cytotoxic concentration (CC50) is a common metric.

General Protocol using MTT Assay:

  • Seed mammalian cells (e.g., HaCaT keratinocytes, HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for "this compound" and a typical experimental workflow for antimicrobial drug discovery.

G cluster_agent This compound cluster_targets Bacterial Targets cluster_outcomes Cellular Effects Agent This compound CW Cell Wall/ Membrane Agent->CW Metabolism Metabolic Activity Agent->Metabolism DNA DNA Function Agent->DNA Oxidative Oxidative Stress Agent->Oxidative Disruption Disruption CW->Disruption Reduction Reduction Metabolism->Reduction Impairment Impairment DNA->Impairment Damage Induction of Damage Oxidative->Damage Death MRSA Death Disruption->Death Reduction->Death Impairment->Death Damage->Death

Caption: Multi-target mechanism of "this compound".

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Screen Compound Library Screening MIC MIC Determination Screen->MIC MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity (CC50) MBC->Cytotoxicity Model Animal Model of Infection Cytotoxicity->Model Efficacy Efficacy Studies (e.g., CFU reduction) Model->Efficacy Toxicity In Vivo Toxicity Efficacy->Toxicity Lead Lead Compound Toxicity->Lead

Caption: Workflow for novel anti-MRSA agent discovery.

Conclusion

"this compound" presents a promising profile with its multi-target mechanism of action, a feature that is highly sought after in the fight against antimicrobial resistance. While initial data indicates a potent MIC range, a comprehensive comparative assessment is currently limited by the lack of publicly available, detailed preclinical data, particularly regarding its in vivo efficacy and a specific cytotoxicity profile.

The novel comparators highlighted in this guide, such as the phloroglucinol and oxadiazole derivatives, WYBQ-4, Epidermicin NI01, and Corbomycin, each demonstrate unique strengths and are at various stages of preclinical development. Continued research and transparent data sharing will be paramount in identifying and advancing the most promising candidates to address the urgent medical need for new and effective treatments for MRSA infections. Researchers are encouraged to consult the primary literature for these compounds to gain a deeper understanding of their therapeutic potential.

References

Comparative Analysis of Cytotoxicity: A Novel Anti-MRSA Agent Versus Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic profiles of a novel anti-MRSA agent, designated here as Agent 13, against established antibiotics: vancomycin, linezolid, and daptomycin. The data presented is based on available in-vitro studies and aims to offer a preliminary assessment of cellular toxicity, a critical parameter in the early stages of drug development.

Executive Summary

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics with improved efficacy and safety profiles. While the antimicrobial activity of new compounds is a primary focus, their potential for host cell toxicity is a significant hurdle in their progression to clinical use. This guide synthesizes available cytotoxicity data for a promising new pyrrolidone alkaloid, MFM501 (referred to as Agent 13 for the purpose of this comparison), and contrasts it with the known cytotoxic effects of vancomycin, linezolid, and daptomycin, three frontline antibiotics in the treatment of MRSA infections.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Agent 13 and conventional anti-MRSA antibiotics. It is important to note that direct comparison is challenging due to variations in cell lines, exposure times, and assay methodologies across different studies.

AgentCell Line(s)Cytotoxicity Metric (IC50/LD50)Key Findings & Citations
Agent 13 (MFM501) WRL-68, Vero, 3T3IC50 > 625 µg/mLExhibited low cytotoxicity against three normal cell lines.[1]
Vancomycin Human Umbilical Vein Endothelial Cells (HUVECs)LD50 ≈ 5 mg/mL (5000 µg/mL) after 24hToxicity is concentration and time-dependent.[2]
Osteoblastic-like cells (MG63)> 1 mg/mL (>1000 µg/mL)No effect on cell viability at concentrations up to 1 mg/mL.[2]
Osteoblasts, Myoblasts≥ 1 mg/cm²Continuous exposure showed significant cytotoxicity.[3]
Fibroblasts≥ 3 mg/cm²Continuous exposure showed significant cytotoxicity.[3]
Linezolid Not specified in snippetsNot specified in snippetsAssociated with myelosuppression (anemia, leukopenia, pancytopenia, and thrombocytopenia).[4][5][6] Cytotoxic to highly metabolically active cells.[4]
Daptomycin Skeletal muscle cells (in vitro)Concentration-dependentElicits direct cytotoxic effects, potentially via the necroptotic pathway.[7] Associated with myopathy and rhabdomyolysis.[8][9]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are generalized protocols for common cytotoxicity assays used in the evaluation of antimicrobial agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test agent (e.g., Agent 13, vancomycin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Collection of Supernatant: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).

  • Lysis Control: Treat a set of control wells with a lysis buffer to induce maximal LDH release, representing 100% cytotoxicity.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the lysis control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel anti-MRSA agent.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HUVEC, Fibroblasts) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Test Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment assay_step Assay Specific Step (e.g., MTT/LDH addition) treatment->assay_step readout Data Acquisition (Plate Reader) assay_step->readout viability_calc Calculate % Viability/ % Cytotoxicity readout->viability_calc ic50_calc Determine IC50/LD50 viability_calc->ic50_calc

Caption: Workflow for in vitro cytotoxicity testing.

Concluding Remarks

Based on the currently available data, the novel anti-MRSA agent MFM501 (Agent 13) demonstrates a favorable in vitro cytotoxicity profile with an IC50 value greater than 625 µg/mL against several normal cell lines[1]. This suggests a potentially wider therapeutic window compared to vancomycin, which exhibits cytotoxicity at lower concentrations, particularly with prolonged exposure[2][3]. The cytotoxic effects of linezolid, primarily manifesting as myelosuppression, and daptomycin, associated with muscle toxicity, represent different mechanisms of host cell damage that require distinct assessment strategies[4][5][6][7][8][9].

It is imperative for future studies to conduct head-to-head cytotoxicity comparisons of new anti-MRSA candidates against conventional antibiotics using standardized protocols and a panel of relevant human cell lines. Such data is essential for a more definitive assessment of the relative safety of novel antimicrobial agents and for guiding their further development.

References

A Comparative Analysis of Anti-MRSA Agent 13: Efficacy and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of a novel investigational compound, "Anti-MRSA agent 13," against Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of this compound is benchmarked against established anti-MRSA antibiotics, including Vancomycin, Linezolid, and Daptomycin. All data presented for comparator agents are representative values collated from published literature. This document is intended to serve as a framework for the statistical validation and comparative assessment of "this compound" efficacy data.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard-of-care antibiotics against MRSA.

Table 1: In Vitro Susceptibility of MRSA Strains to Various Antimicrobial Agents

AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound Data to be suppliedData to be supplied
Vancomycin1.02.0[1]
Linezolid1.02.0
Daptomycin0.250.5[1]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of MRSA isolates, respectively.

Table 2: Bactericidal Activity Against MRSA

AgentMBC (μg/mL)Time to 99.9% Kill (hours)
This compound Data to be suppliedData to be supplied
Vancomycin>32>24
Linezolid>64 (Bacteriostatic)Not Applicable
Daptomycin1-22-4

MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial drug that will prevent the growth of an organism after subculture on to antibiotic-free media.

Table 3: In Vivo Efficacy in a Murine Thigh Infection Model

AgentDose (mg/kg)Log₁₀ CFU Reduction vs. Control (24h)
This compound Data to be suppliedData to be supplied
Vancomycin110~2.5
Linezolid60~2.0
Daptomycin50~3.0

This model assesses the ability of an antibiotic to reduce the bacterial load in the thigh muscle of an infected mouse over a 24-hour period.

Detailed Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: MRSA strains are grown on Mueller-Hinton agar (MHA). Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Assay Procedure: Serial twofold dilutions of each antimicrobial agent are prepared in CAMHB in a 96-well microtiter plate. An equal volume of the standardized inoculum is added to each well.

  • Incubation and Reading: The plates are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC is assessed to quantify the bactericidal activity of the agent.

  • Subculturing: A 10 μL aliquot from each well showing no visible growth in the MIC assay is plated onto MHA plates.

  • Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours. The number of viable colonies is counted.

  • MBC Endpoint: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a deep-seated infection.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of an MRSA strain (e.g., ~10⁶ CFU) is injected into the thigh muscle of the mice.[2]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or vehicle control is initiated via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Assessment of Bacterial Burden: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for colony counting on agar plates.[2] The efficacy is determined by comparing the log₁₀ CFU/g of tissue in the treated groups to the control group.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear understanding of the experimental rationale and the agent's potential mechanism of action.

MRSA_Resistance_Mechanism cluster_cell Staphylococcus aureus cluster_mrsa MRSA Beta-lactam Beta-lactam PBP Penicillin-Binding Protein (PBP) Beta-lactam->PBP Binds and Inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to mecA mecA gene PBP2a Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a Encodes Resistant_Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP2a->Resistant_Cell_Wall_Synthesis Catalyzes Bacterial_Survival Bacterial Survival Resistant_Cell_Wall_Synthesis->Bacterial_Survival Beta-lactam_MRSA Beta-lactam Beta-lactam_MRSA->PBP2a Low affinity, no inhibition

Figure 1: Mechanism of methicillin resistance in MRSA.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_data Data Analysis and Comparison A MIC Determination (Broth Microdilution) B MBC Determination A->B C Time-Kill Kinetics Assay A->C D Toxicity Studies C->D Proceed if promising in vitro activity E Murine Thigh Infection Model D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->F G Statistical Analysis of Efficacy Data F->G H Comparison with Standard-of-Care Antibiotics G->H

Figure 2: Experimental workflow for evaluating a novel anti-MRSA agent.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific disposal information for a substance identified as "Anti-MRSA agent 13" is publicly available. This document provides a general framework for the safe handling and disposal of a hypothetical potent, small-molecule antimicrobial research compound. Researchers must consult their institution's specific safety data sheets (SDS) and waste disposal protocols.

Purpose

This document outlines the essential procedures for the safe disposal of this compound, a hypothetical potent antimicrobial compound, and associated contaminated materials within a laboratory setting. The objective is to provide clear, step-by-step guidance to minimize occupational exposure, prevent environmental contamination, and ensure regulatory compliance.

Scope

These procedures apply to all researchers, scientists, and laboratory personnel involved in the handling and disposal of this compound in solid (powder) and liquid (solubilized) forms, as well as all contaminated labware and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A fitted N95 respirator or higher, especially when handling the powdered form.

Disposal Procedures

The disposal of this compound must be segregated into different waste streams based on its form and contamination level.

Unused or Expired Solid Compound
  • Do not dispose of solid this compound down the drain or in regular trash.

  • Place the original container with the unused compound into a clearly labeled, sealed secondary container.

  • Label the secondary container as "Hazardous Chemical Waste: this compound".

  • Arrange for pickup and disposal by the institution's designated hazardous waste management service.

Liquid Waste (Solutions and Contaminated Media)

Liquid waste containing this compound must be chemically inactivated before disposal.

  • Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container.

  • Inactivation: Treat the collected liquid waste with a 10% bleach solution (final concentration) for a minimum of 30 minutes to degrade the active compound.

  • Neutralization: After inactivation, neutralize the bleach solution as per your institution's protocol before drain disposal.

  • Verification: For bulk disposal, a representative sample should be analyzed to confirm the degradation of the active agent.

Contaminated Solid Waste (Labware, PPE)
  • Segregation: All solid waste that has come into contact with this compound (e.g., pipette tips, culture plates, gloves, disposable lab coats) should be collected in a designated biohazard bag.

  • Decontamination: If possible, non-disposable items should be soaked in a 10% bleach solution for 30 minutes before washing.

  • Disposal: The sealed biohazard bags should be placed in a rigid, leak-proof container labeled "Biohazardous Waste" and disposed of through the institution's biohazardous waste stream, typically via autoclaving and incineration.

Data on Inactivation Methods

The following table summarizes the effectiveness of common laboratory decontamination methods on a hypothetical antimicrobial agent.

Decontamination MethodConcentration/ConditionContact TimeLog Reduction (Hypothetical)Notes
Sodium Hypochlorite 10% (v/v)30 minutes>6Effective for liquid waste.
Ethanol 70% (v/v)10 minutes2-3Suitable for surface decontamination.
Autoclave (Moist Heat) 121°C, 15 psi60 minutes>8Gold standard for solid waste.
Incineration >850°CN/A>10Final disposal for solid waste.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol illustrates a typical experiment where this compound waste would be generated.

  • Preparation: A stock solution of this compound is prepared by dissolving the powdered compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using sterile growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of Methicillin-resistant Staphylococcus aureus (MRSA).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

  • Waste Generation and Disposal:

    • The 96-well plate, now containing MRSA and the active agent, is considered biohazardous and chemical waste. It should be submerged in a 10% bleach solution for at least 30 minutes before being placed in a biohazard bag for autoclaving.

    • All pipette tips used for transferring the agent and bacteria are disposed of directly into a sharps container lined with a biohazard bag.

    • Contaminated gloves and other PPE are disposed of in the biohazardous waste stream.

Diagrams

Disposal Workflow for this compound

cluster_waste Waste Generation cluster_disposal Disposal Pathway A Solid Anti-MRSA Agent 13 D Label as Hazardous Chemical Waste A->D Unused/Expired B Liquid Waste (Solutions, Media) E Chemical Inactivation (e.g., 10% Bleach) B->E C Contaminated Solids (PPE, Labware) F Collect in Biohazard Bag C->F G Hazardous Waste Management D->G H Drain Disposal (Post-Neutralization) E->H I Autoclave & Incinerate F->I

Caption: Disposal workflow for different forms of this compound waste.

Logical Relationship for PPE Selection

cluster_ppe PPE Selection Logic A Handling Anti-MRSA Agent 13 B Powder Form? A->B C Liquid Form? A->C E Standard Lab PPE (Gloves, Goggles, Coat) A->E B->C No D N95 Respirator B->D Yes C->E Yes

Caption: Decision process for selecting appropriate PPE when handling this compound.

Essential Safety and Logistical Information for Handling Anti-MRSA Agent 13

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anti-MRSA agent 13" is not a universally recognized chemical identifier. This document provides generalized guidance based on best practices for handling novel, potent, and potentially hazardous antibacterial compounds in a research laboratory setting. A thorough risk assessment must be conducted for any new chemical introduced into the workplace.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for any known compound.

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to PPE is mandatory to prevent exposure through skin contact, inhalation, and ingestion.[5][6][7] The following table summarizes the required PPE for various laboratory activities.

Activity Required PPE Rationale
Low-Hazard Tasks (e.g., handling sealed containers, transport within the lab)- Standard lab coat- Single pair of nitrile gloves- Safety glassesProtects against incidental contact with potentially contaminated surfaces.
Compounding & Solution Preparation (weighing powder, dissolving)- Disposable, low-permeability gown with back closure and tight-fitting cuffs[7][8]- Double gloving (one pair under cuff, one over)[7][8]- Safety goggles or face shield[6][7][9]- N95 respirator (if not in a containment hood)[6]Prevents inhalation of aerosolized powder and protects skin and mucous membranes from splashes.[5][6]
Handling in a Biosafety Cabinet (BSC) - Disposable, solid-front gown- Double gloving- Safety glassesA Class II BSC provides primary containment, but PPE is a critical secondary barrier.[5][9]
Working with MRSA Cultures - Lab coat- Gloves- Eye protection for splash risks[9]MRSA is a Biosafety Level 2 (BSL-2) pathogen, requiring practices to prevent skin contact and splashes.[10]
Spill Cleanup - Full "bunny suit" coveralls (if available)[11]- Chemical-resistant gown- Double gloving (heavy-duty outer gloves)- Face shield and N95 respirator or chemical cartridge respirator[6][7]Provides maximum protection against high-concentration exposure during spill management.

Note: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6][8] Always wash hands before putting on and after removing gloves.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely preparing a stock solution of this compound.

Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Appropriate PPE (See Table 1, "Compounding & Solution Preparation")

Procedure:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Decontaminate the work surface within a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood with 70% ethanol.

    • Lay out all necessary materials on a disposable absorbent pad.

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. Handle with care to avoid generating dust.

    • Record the exact weight.

  • Solubilization:

    • Inside the BSC, add the calculated volume of anhydrous DMSO to the tube containing the powder.

    • Securely cap the tube.

    • Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, clearly labeled aliquots in sterile microcentrifuge tubes.

    • Label each aliquot with:

      • Compound Name: "this compound"

      • Concentration: 10 mg/mL

      • Solvent: DMSO

      • Date of Preparation

      • Your Initials

    • Store aliquots at the recommended temperature (typically -20°C or -80°C) in a designated, labeled freezer box.

  • Post-Procedure Cleanup:

    • Wipe down all surfaces and equipment with a deactivating agent (if known) or a suitable disinfectant, followed by 70% ethanol.

    • Dispose of all contaminated materials as outlined in the Disposal Plan (Section 3).

    • Carefully doff PPE, disposing of single-use items in the appropriate waste stream.

    • Thoroughly wash hands and forearms.

Disposal Plan: Waste Segregation and Decontamination

Proper disposal is critical to prevent environmental contamination and accidental exposure.[12] Antibiotic waste should be treated as hazardous chemical waste.[12]

Waste Type Disposal Container Treatment/Final Disposal
Solid Waste (Contaminated gloves, gowns, pipette tips, absorbent pads)Labeled "Hazardous Chemical Waste" container (puncture-proof)Collection by Environmental Health & Safety (EHS) for incineration.[13]
Liquid Waste (Stock solutions, unused media containing the agent)Labeled "Hazardous Chemical Waste" container (leak-proof, compatible with DMSO)Collection by EHS for incineration. Do not autoclave solutions containing potent antibiotics as this may not fully degrade the compound.[12] Do not pour down the drain.[12]
Sharps (Needles, syringes used for transfer)Approved sharps containerCollection by EHS for incineration.
MRSA-Contaminated Waste (Cultures, plates, liquid media)Biohazard bag/containerAutoclave to sterilize before disposal as biohazardous waste.

Visualizations: Workflows and Logical Relationships

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization A Don Appropriate PPE B Decontaminate Work Area (BSC) A->B C Weigh Agent 13 Powder B->C D Add Solvent (DMSO) C->D E Vortex to Dissolve D->E F Aliquot Stock Solution E->F G Store Aliquots at -20°C/-80°C F->G H Decontaminate Work Area & Equipment G->H I Dispose of Waste H->I J Doff PPE & Wash Hands I->J

Disposal_Plan cluster_waste_streams Waste Generation cluster_containers Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gowns, Tips) SolidBin Hazardous Chemical Waste Bin Solid->SolidBin Liquid Liquid Waste (Unused Solutions) LiquidBin Hazardous Chemical Waste Container (Liquid) Liquid->LiquidBin Sharps Contaminated Sharps (Needles) SharpsBin Sharps Container Sharps->SharpsBin EHS Environmental Health & Safety (EHS) Pickup SolidBin->EHS LiquidBin->EHS SharpsBin->EHS Incineration High-Temperature Incineration EHS->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anti-MRSA agent 13
Reactant of Route 2
Reactant of Route 2
Anti-MRSA agent 13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.